2,4-Dichloro-5-nitropyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2N3O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUSQTPGSHFGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334595 | |
| Record name | 2,4-Dichloro-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49845-33-2 | |
| Record name | 2,4-Dichloro-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-nitropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,4-Dichloro-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,4-Dichloro-5-nitropyrimidine, a key intermediate in the synthesis of a wide range of biologically active compounds. This document outlines its chemical and physical properties, synthesis protocols, reactivity, and biological significance, presenting data in a clear and accessible format for laboratory and research applications.
Chemical Identity and Properties
This compound, with the CAS number 49845-33-2, is a versatile heterocyclic compound.[1][2][3][4] Its structure, featuring a pyrimidine (B1678525) ring substituted with two chlorine atoms and a nitro group, makes it a highly reactive and valuable building block in medicinal chemistry and agrochemical development.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 49845-33-2 | [1][2][3][4] |
| Molecular Formula | C₄HCl₂N₃O₂ | [1][2][3][4] |
| Molecular Weight | 193.98 g/mol | [1][3][4] |
| Appearance | Clear yellow liquid or low melting solid | [2][5] |
| Melting Point | 28-32 °C | |
| Boiling Point | 0.9 °C at 0.5 mmHg | |
| Density | 1.74 g/cm³ at 20 °C | [1] |
| Solubility in Water | 1.0 g/L at 25 °C | [1][2] |
| Other Solubilities | Chloroform (Slightly), Methanol (Slightly) | [5] |
| InChI Key | INUSQTPGSHFGHM-UHFFFAOYSA-N | [2] |
| SMILES | [O-]--INVALID-LINK--c1cnc(Cl)nc1Cl | [2] |
Synthesis Protocol
The synthesis of this compound is commonly achieved through the chlorination of 5-nitrouracil.[6] The following protocol is a representative method.
Experimental Protocol: Synthesis from 5-Nitrouracil [6]
-
Materials:
-
5-Nitrouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF) or N,N-dimethylaniline
-
Dichloroethane
-
Activated carbon
-
Anhydrous sodium sulfate (B86663)
-
Ice water
-
-
Procedure:
-
In a four-necked flask equipped with a thermometer, condenser, and stirrer, add 260 g of 5-nitrouracil.
-
Add 1000 g of phosphorus oxychloride to the flask.
-
Raise the temperature to 50 °C.
-
While maintaining the temperature between 50 °C and 100 °C, slowly add 25 g of DMF.
-
After the addition of DMF, bring the mixture to reflux. The reaction progress can be monitored by gas chromatography.
-
Once the reaction is complete (product content ≥ 95%), recover the excess phosphorus oxychloride under reduced pressure until a solid precipitates.
-
Cool the reaction mixture and add 600 g of dichloroethane, stirring for 10 minutes.
-
Pour the mixture into 500 g of ice water and stir to separate the layers.
-
To the dichloroethane layer, add 10 g of activated carbon and heat to 50-70 °C with stirring for 10-30 minutes.
-
Filter the mixture and add 20 g of anhydrous sodium sulfate to the filtrate to dry.
-
Recover the dichloroethane and distill the residue under reduced pressure to obtain the final product.
-
-
Yield: Approximately 255 g (80% yield) with a purity of 98.5%.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group and the pyrimidine ring activate the chlorine atoms at positions 2 and 4 for substitution.
-
Regioselectivity: The reaction with secondary amines, such as diethylamine, shows excellent selectivity for substitution at the C-4 position.[7] In contrast, tertiary amine nucleophiles can lead to substitution at the C-2 position.[7] This tunable regioselectivity makes it a valuable precursor for generating diverse libraries of substituted pyrimidines.
Caption: Regioselective SNAr reactions of this compound.
Biological Significance and Applications
This compound is a crucial intermediate in the synthesis of various biologically active molecules.[2] Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[8]
-
Intermediate for Diaminopurines: It is used in the solid-phase synthesis of diaminopurines, which are important scaffolds in drug discovery.[9]
-
Precursor for Biologically Active Compounds: It serves as a building block for creating novel compounds with potential antimicrobial and herbicidal properties.[2]
-
EGFR Inhibition: Some derivatives synthesized from this compound have been investigated for their potential to inhibit the epidermal growth factor (EGF) receptor, a key target in cancer therapy.[10] The chlorine atom facilitates binding to amines, and molecular docking studies have suggested potential binding to the EGF receptor sites on tumor cells.[10]
Caption: Inhibition of the EGF receptor signaling pathway by a derivative.
Safety and Handling
This compound is a hazardous substance and requires careful handling.
Table 2: Hazard and Safety Information
| Category | Information | Reference |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [11] |
| Signal Word | Warning | [11] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| Personal Protective Equipment | Compatible chemical-resistant gloves, chemical safety goggles, protective clothing, N95 (US) or P1 (EN 143) respirator. | [1] |
| First Aid Measures | Ingestion: Wash out mouth with water if person is conscious. Call a physician.Inhalation: Remove to fresh air. If not breathing, give artificial respiration.Skin Contact: Immediately wash skin with soap and copious amounts of water.Eye Contact: Flush with copious amounts of water for at least 15 minutes. | [1] |
| Storage | Keep container tightly closed. Store in a cool, dry place. | [1][3] |
| Incompatibilities | Strong oxidizing agents. | [1] |
| Decomposition Products | Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and nitrogen oxides. | [1] |
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted in accordance with established safety protocols and with the use of appropriate personal protective equipment. Consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. This compound(49845-33-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. This compound | 49845-33-2 | FD09664 [biosynth.com]
- 11. fishersci.com [fishersci.com]
2,4-Dichloro-5-nitropyrimidine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical properties of 2,4-Dichloro-5-nitropyrimidine, a chemical compound relevant in various research and development applications.
Physicochemical Properties
The fundamental molecular characteristics of this compound have been determined and are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value | Citations |
| Molecular Formula | C₄HCl₂N₃O₂ | [1][2][3][4][5] |
| Molecular Weight | 193.98 g/mol | [1][2][3][4][5] |
| CAS Number | 49845-33-2 | [1][2][3][4][5] |
Structural Information
To visualize the logical relationship of the compound's identifiers, the following diagram is provided.
References
Synthesis of 2,4-Dichloro-5-nitropyrimidine from 5-Nitrouracil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-5-nitropyrimidine from 5-nitrouracil (B18501), a critical transformation for the production of various pharmaceutical intermediates. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring two reactive chlorine atoms and an electron-withdrawing nitro group, allows for selective nucleophilic aromatic substitution reactions, making it a versatile precursor for a wide range of biologically active molecules. The synthesis from 5-nitrouracil is a common and crucial step in accessing this important intermediate. This guide details the prevalent method utilizing phosphorus oxychloride (POCl₃) as both a chlorinating agent and a solvent.
Reaction Pathway and Mechanism
The conversion of 5-nitrouracil to this compound involves the chlorination of the hydroxyl groups of the tautomeric form of 5-nitrouracil using a strong chlorinating agent, typically phosphorus oxychloride. The reaction is often facilitated by the addition of a tertiary amine base, such as N,N-dimethylaniline or diisopropylethylamine, which can assist in the reaction progress. The overall transformation is depicted below:
Caption: Chemical synthesis pathway from 5-nitrouracil.
Experimental Protocols
Several protocols for the synthesis of this compound have been reported. Below are detailed methodologies from two distinct sources, providing a comprehensive view of the experimental conditions.
Protocol 1: Synthesis with N,N-Dimethylaniline
This protocol is adapted from a procedure found in chemical literature.[1][2]
Materials:
-
5-Nitrouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Dichloroethane
-
Activated carbon
-
Anhydrous sodium sulfate
-
Ice water
Procedure:
-
In a four-necked flask equipped with a thermometer, condenser, and stirrer, add 260 g of 5-nitrouracil and 1000 g of phosphorus oxychloride.[1]
-
Heat the mixture to 50 °C.[1]
-
While maintaining the temperature between 50 °C and 100 °C, add 25 g of DMF.[1]
-
The reaction mixture is then brought to reflux. The reaction progress should be monitored.[1]
-
Once the reaction is complete, the excess phosphorus oxychloride is recovered under reduced pressure until a solid precipitates.[1]
-
Cool the reaction mixture and add 600 g of dichloroethane, stirring for 10 minutes.[1]
-
Pour the mixture into 500 g of ice water and stir to separate the layers.[1]
-
To the dichloroethane layer, add 10 g of activated carbon and heat to 50-70 °C with stirring for 10-30 minutes.[1]
-
Filter the mixture and dry the filtrate with 20 g of anhydrous sodium sulfate.[1]
-
Recover the dichloroethane by distillation under reduced pressure to obtain the final product.[1]
Protocol 2: Synthesis with Diisopropylethylamine
This alternative protocol utilizes a different tertiary amine base.[2]
Materials:
-
5-Nitrouracil
-
Phosphorus oxychloride (POCl₃)
-
Diisopropylethylamine
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 25 g of 5-nitrouracil in 490 ml of phosphorus oxychloride.
-
Slowly add diisopropylethylamine to the suspension at room temperature.[2]
-
Reflux the reaction suspension at 130 °C.[2]
-
After cooling, concentrate the black solution under reduced pressure to remove excess phosphorus oxychloride.[2]
-
Pour the residue into 82 mL of ice-water.[2]
-
Extract the aqueous solution with diethyl ether (3 x 110 mL).[2]
-
Combine the organic layers, wash with brine (160 mL), and dry over anhydrous magnesium sulfate.[2]
-
Evaporate the solvent to yield the crude product.[2]
-
Purify the crude product by silica (B1680970) gel chromatography using an ethyl acetate/hexane (1/10 v/v) eluent.[2]
Quantitative Data Summary
The following table summarizes the quantitative data from the described protocols, allowing for a direct comparison of their efficiencies.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 5-Nitrouracil (260 g) | 5-Nitrouracil (25 g) |
| Chlorinating Agent | Phosphorus oxychloride (1000 g) | Phosphorus oxychloride (490 ml) |
| Base | N,N-Dimethylaniline | Diisopropylethylamine |
| Solvent | Dichloroethane (for workup) | Diethyl ether (for extraction) |
| Reaction Temperature | 50-100 °C, then reflux[1] | Reflux (130 °C)[2] |
| Yield | 255 g (80%)[1] | 4.3 g (41%)[2] |
| Purity | 98.5%[1] | Not explicitly stated, purified by chromatography[2] |
Experimental Workflow
The general workflow for the synthesis of this compound from 5-nitrouracil is illustrated in the following diagram.
References
Spectroscopic Characterization of 2,4-Dichloro-5-nitropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dichloro-5-nitropyrimidine, a key intermediate in pharmaceutical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also outlines the experimental protocols for acquiring such data, offering a foundational resource for its identification and utilization in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
The single proton on the pyrimidine (B1678525) ring is expected to appear as a singlet in the downfield region of the spectrum due to the deshielding effects of the electronegative chlorine and nitrogen atoms, as well as the nitro group.
¹³C NMR (Predicted)
The four carbon atoms of the pyrimidine ring are chemically non-equivalent and are expected to show distinct signals. The carbons directly bonded to the chlorine atoms (C2 and C4) will be significantly downfield. The carbon bearing the nitro group (C5) will also be deshielded, while the carbon between the two nitrogen atoms (C6) will appear at a chemical shift influenced by the adjacent heteroatoms.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (H6) | 9.1 - 9.3 | Singlet | Deshielded by adjacent electronegative atoms and the nitro group. |
| ¹³C (C2) | 158 - 162 | Singlet | Attached to a chlorine atom and two nitrogen atoms. |
| ¹³C (C4) | 155 - 159 | Singlet | Attached to a chlorine atom and a nitrogen atom. |
| ¹³C (C5) | 135 - 140 | Singlet | Attached to the nitro group. |
| ¹³C (C6) | 130 - 135 | Singlet | Influenced by adjacent nitrogen atoms and the proton. |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The data presented here is based on the spectrum available in the NIST Chemistry WebBook.[1]
Table 2: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | Aromatic C-H stretch |
| ~1550 - 1600 | Strong | Aromatic C=C and C=N stretching |
| ~1520 - 1560 | Strong | Asymmetric NO₂ stretch |
| ~1340 - 1380 | Strong | Symmetric NO₂ stretch |
| ~1000 - 1200 | Medium-Strong | C-Cl stretching |
| ~700 - 900 | Medium-Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a distinct molecular ion peak. The fragmentation pattern will be influenced by the presence of two chlorine atoms, leading to characteristic isotopic patterns, and the nitro group, which can be lost as NO₂.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Relative Intensity | Proposed Fragment | Notes |
| 193/195/197 | High | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |
| 147/149/151 | Medium | [M - NO₂]⁺ | Loss of the nitro group. |
| 112/114 | Medium | [M - NO₂ - Cl]⁺ | Subsequent loss of a chlorine atom. |
| 85 | Medium | [C₃HN₂Cl]⁺ | Further fragmentation. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling to obtain singlets for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
EI-MS Acquisition:
-
Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph.
-
Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Scan the desired mass range (e.g., m/z 40-300).
-
-
ESI-MS Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Apply a high voltage to the capillary to generate charged droplets, leading to the formation of gas-phase ions.
-
Scan the desired mass range.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Reactivity and Chemical Compatibility of 2,4-Dichloro-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and compatibility of 2,4-dichloro-5-nitropyrimidine, a key building block in the synthesis of diverse biologically active molecules. The document details the compound's physical and chemical properties, its principal reaction pathways with a focus on nucleophilic aromatic substitution (SNAr), and its compatibility with various reagents and conditions. Experimental protocols for key transformations and quantitative data on reaction yields are presented to facilitate its application in research and development. Furthermore, this guide illustrates the primary reactivity patterns and a representative signaling pathway potentially modulated by derivatives of this scaffold, providing valuable insights for drug discovery and medicinal chemistry programs.
Introduction
This compound is a highly versatile heterocyclic compound widely employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a pyrimidine (B1678525) ring activated by a potent electron-withdrawing nitro group and bearing two reactive chlorine atoms, allows for selective and sequential functionalization. This unique reactivity profile makes it an invaluable scaffold for the construction of complex molecular architectures with diverse biological activities.[2] Understanding the nuances of its reactivity and chemical compatibility is paramount for its effective utilization in synthetic chemistry and drug design.
Physical and Chemical Properties
This compound is a yellow crystalline solid at room temperature.[2] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 49845-33-2 | [3] |
| Molecular Formula | C₄HCl₂N₃O₂ | [3] |
| Molecular Weight | 193.98 g/mol | [3] |
| Appearance | Clear yellow liquid or low melting solid | [2] |
| Melting Point | 28-32 °C | [3] |
| Boiling Point | 100-103 °C (lit.) | [3] |
| Solubility | Sparingly soluble in water (1.0 g/L at 25 °C). Soluble in chloroform (B151607) and methanol. | [2] |
| Stability | Stable under normal temperatures and pressures. | [1] |
Chemical Reactivity
The core reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further accentuated by the strongly electron-withdrawing nitro group at the 5-position, renders the carbon atoms at positions 2 and 4 highly susceptible to nucleophilic attack.
Regioselectivity of Nucleophilic Aromatic Substitution
A key feature of the SNAr reactions of this compound is the high regioselectivity for the initial substitution at the C4 position . This preference is a consequence of the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. The negative charge in this intermediate can be effectively delocalized onto the adjacent nitro group through resonance, a stabilizing effect that is not possible with attack at the C2 position.
The general workflow for a regioselective SNAr reaction at the C4 position is depicted below.
Sequential Substitution
The differential reactivity of the two chlorine atoms allows for a sequential substitution strategy. Following the initial substitution at the C4 position, the remaining chlorine at the C2 position can be displaced by a second, often different, nucleophile. This subsequent reaction typically requires more forcing conditions, such as higher temperatures or stronger nucleophiles, due to the reduced electrophilicity of the pyrimidine ring after the first substitution. This stepwise approach enables the synthesis of a wide array of 2,4-disubstituted-5-nitropyrimidines with diverse functionalities.
The logical flow for the synthesis of 2,4-disubstituted-5-nitropyrimidines is outlined below.
Reactions with Various Nucleophiles
This compound reacts with a broad range of nucleophiles. Below is a summary of typical reactions and reported yields.
Table 1: Nucleophilic Aromatic Substitution with Amines
| Amine Nucleophile | Product | Yield (%) | Reference |
| Diethylamine | 2-Chloro-N,N-diethyl-5-nitropyrimidin-4-amine | 60 | [4] |
| Triethylamine | 2-Chloro-N,N-diethyl-5-nitropyrimidin-4-amine | Not specified | [4] |
| N,N-dibenzylmethylamine | 4-Chloro-N-methyl-N,5-dinitropyrimidin-2-amine | 84 | [4] |
| N,N-dibenzylethylamine | N-benzyl-4-chloro-N-ethyl-5-nitropyrimidin-2-amine | 86 | [4] |
| N,N-dimethylcyclohexylamine | 4-Chloro-N-cyclohexyl-N-methyl-5-nitropyrimidin-2-amine and 4-chloro-N,N-dimethyl-5-nitropyrimidin-2-amine | 33 and 15 | [4] |
Note: The reaction with tertiary amines can lead to C2 selectivity through an in-situ dealkylation of an intermediate.[4]
Palladium-Catalyzed Cross-Coupling Reactions
Beyond SNAr, the chloro-substituents of this compound can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions significantly expand the synthetic utility of this scaffold.
-
Suzuki Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.
Experimental Protocols
General Procedure for C4-Amination
This protocol describes a typical procedure for the regioselective substitution of the C4-chloro group with an amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Triethylamine (or other suitable base, 1.2 eq)
-
Anhydrous acetonitrile (or other suitable polar aprotic solvent)
Procedure:
-
Dissolve this compound in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add the amine to the solution, followed by the addition of triethylamine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Synthesis of this compound
This protocol outlines the synthesis of the title compound from 5-nitrouracil (B18501).[5]
Materials:
-
5-Nitrouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
Dichloroethane
Procedure:
-
In a four-necked flask, add 5-nitrouracil to phosphorus oxychloride.
-
Heat the mixture to 50 °C and then add DMF dropwise, controlling the temperature between 50 °C and 100 °C.
-
After the addition of DMF, bring the reaction to reflux.
-
Monitor the reaction by gas chromatography until the starting material is consumed.
-
At the end of the reaction, recover the excess phosphorus oxychloride under reduced pressure.
-
Cool the residue and add dichloroethane.
-
Pour the mixture into ice water and separate the layers.
-
Treat the organic layer with activated carbon, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.[5]
Chemical Compatibility
-
Stability: this compound is stable at normal temperatures and pressures.[1] However, it is susceptible to decomposition by water, especially at elevated temperatures.[6]
-
Incompatibilities: It should be kept away from strong oxidizing agents.[1]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride gas, and nitrogen oxides.[1]
Biological Context and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives are of significant interest in drug discovery, particularly as kinase inhibitors.[7] Kinases are key enzymes in cellular signaling pathways that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine-based scaffolds are prevalent in many FDA-approved kinase inhibitors.
Derivatives of this compound can be designed to target the ATP-binding site of various kinases. For instance, substituted aminopyrimidines derived from this scaffold have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases. The diagram below illustrates a simplified, representative kinase signaling pathway that can be targeted by such inhibitors.
Conclusion
This compound is a cornerstone building block for the synthesis of a diverse range of heterocyclic compounds. Its well-defined reactivity, characterized by regioselective and sequential nucleophilic aromatic substitution, provides a robust platform for the generation of complex molecular scaffolds. A thorough understanding of its chemical properties, reactivity patterns, and compatibility is essential for leveraging its full potential in the development of novel therapeutics and other advanced materials. This guide provides a foundational resource for researchers and scientists working with this versatile intermediate.
References
- 1. This compound(49845-33-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,4-二氯-5-硝基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 7. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Storage of 2,4-Dichloro-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2,4-Dichloro-5-nitropyrimidine (CAS No. 49845-33-2). The information herein is intended to supplement, not replace, institutional safety protocols and the material's Safety Data Sheet (SDS). Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a yellow crystalline solid or low melting solid.[1] It is a key intermediate in the synthesis of various pharmaceutical compounds.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Reference |
| CAS Number | 49845-33-2 | [2][3][4][5][6][7] |
| Molecular Formula | C₄HCl₂N₃O₂ | [2][3][4][6][7] |
| Molecular Weight | 193.98 g/mol | [2][3][4][6] |
| Appearance | Yellow crystalline solid or low melting solid | [1] |
| Melting Point | 28-32 °C | |
| Boiling Point | 0.9 °C at 0.5 mmHg | |
| Solubility | Sparingly soluble in water (1.0 g/L at 25°C).[1][8][9] Soluble in chloroform (B151607) and methanol (B129727) (slightly).[10] | |
| Density | 1.737 g/cm³ | [10] |
| Flash Point | >110°C | [10] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[11]
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
Prevention:
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][10]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][10]
-
P312: Call a POISON CENTER/doctor if you feel unwell.[1]
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[12]
-
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[8][9] |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[8][9] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or higher is recommended.[8][9][13] |
Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[10][11]
-
Avoid the formation of dust and aerosols.[11]
-
Do not get in eyes, on skin, or on clothing.[11]
Storage:
-
Some sources recommend storage at -20°C for long-term stability.[2][4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][9][11]
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[8][9][11]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation persists.[8][9][11]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[8][9][11]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[11]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][9][10]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8][9][11]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9][10][11]
Accidental Release Measures:
-
Ensure adequate ventilation.[11]
-
Wear personal protective equipment.[11]
-
Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[8][9][11]
-
Do not let the product enter drains.[12]
Experimental Protocols
Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
This protocol provides a general method for assessing the thermal stability and decomposition characteristics of this compound.
Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition.
Materials:
-
This compound
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum or gold-plated copper pans
-
Inert gas supply (e.g., nitrogen or argon)
Methodology:
-
Accurately weigh 1-3 mg of this compound into a DSC pan.
-
Hermetically seal the pan to contain any evolved gases during decomposition.
-
Place the sealed sample pan and a reference pan in the DSC instrument.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature of any exothermic events (decomposition) and integrate the peak to calculate the enthalpy of decomposition (ΔHd).
Incompatibility with Strong Oxidizing Agents (Illustrative Protocol)
This protocol outlines a method to qualitatively assess the incompatibility of this compound with a strong oxidizing agent. This experiment should only be performed on a very small scale and with extreme caution in a chemical fume hood.
Objective: To observe any signs of a reaction (e.g., gas evolution, color change, temperature increase) when mixed with a strong oxidizing agent.
Materials:
-
This compound
-
Strong oxidizing agent (e.g., potassium permanganate)
-
Small test tube or vial
-
Spatula
-
Thermocouple or non-contact IR thermometer
Methodology:
-
In a chemical fume hood, place a small amount (approx. 10-20 mg) of this compound into a clean, dry test tube.
-
In a separate container, weigh an equimolar amount of the strong oxidizing agent.
-
Position a thermocouple or IR thermometer to monitor the temperature of the this compound.
-
Carefully add a very small portion of the oxidizing agent to the test tube containing the pyrimidine (B1678525) derivative.
-
Observe for any immediate reaction, such as a change in color, fuming, or a rapid temperature increase.
-
If no immediate reaction is observed, gently mix the solids with a clean spatula.
-
Continue to monitor for any delayed reaction.
-
Record all observations.
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response for Accidental Exposure
Caption: Decision tree for emergency response to accidental exposure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. chemscene.com [chemscene.com]
- 5. 49845-33-2|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 49845-33-2 | FD09664 [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. chemistry.ucla.edu [chemistry.ucla.edu]
- 9. This compound(49845-33-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. chemistry.nd.edu [chemistry.nd.edu]
- 13. researchgate.net [researchgate.net]
2,4-Dichloro-5-nitropyrimidine safety data sheet (SDS) information
An In-depth Technical Guide to the Safety Data for 2,4-Dichloro-5-nitropyrimidine
For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a detailed overview of the safety information for this compound (CAS No. 49845-33-2), a key intermediate in pharmaceutical and agrochemical synthesis.
Chemical Identification
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 49845-33-2 |
| Molecular Formula | C₄HCl₂N₃O₂ |
| Molecular Weight | 193.98 g/mol |
| Synonyms | 2,4-dichloro-5-nitro-pyrimidine |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Physical State | Solid, liquid, or low melting solid | [1] |
| Appearance | Clear yellow to yellow crystalline solid | [1][2] |
| Odor | No information available | [2] |
| Melting Point | 28-32 °C | |
| Boiling Point | 207 °C (lit.) | [1] |
| Density | 1.737 g/cm³ | [1] |
| Solubility | Sparingly soluble in water. Soluble in Chloroform (Slightly), Methanol (Slightly). | [1][2] |
| Flash Point | >110 °C | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The GHS classification is summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
GHS Label Elements:
-
Pictogram:
-
Hazard Statements:
-
Precautionary Statements:
Below is a diagram illustrating the GHS hazard classification workflow for this substance.
Caption: GHS Hazard Classification for this compound.
Toxicological Information
While no specific acute toxicity data (e.g., LD50 or LC50) is readily available in the searched documents, the primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[4] The toxicological properties have not been fully investigated.[4]
Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage are crucial to minimize exposure and ensure safety.
Handling:
-
Handle in a well-ventilated place.[1]
-
Wear suitable protective clothing, gloves, and eye/face protection.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid formation of dust and aerosols.[1]
-
Use non-sparking tools.[1]
-
Prevent fire caused by electrostatic discharge steam.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
It is recommended to keep this product under argon.[2]
The following diagram outlines the decision-making process for selecting appropriate Personal Protective Equipment (PPE).
Caption: PPE Selection Workflow for this compound.
First-Aid Measures
In case of exposure, the following first-aid measures should be taken:
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[1][4] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes. If skin irritation occurs, get medical advice/attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Get medical attention.[4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[5]
-
Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation. Evacuate personnel to safe areas.[1][4]
-
Environmental Precautions: Should not be released into the environment.[4]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[4]
Stability and Reactivity
-
Reactivity: No information available.
-
Chemical Stability: Stable under normal conditions.[4]
-
Possibility of Hazardous Reactions: None under normal processing. Hazardous polymerization does not occur.[4]
-
Conditions to Avoid: Incompatible products, heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[4]
-
Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas.[4]
Experimental Protocols
Detailed experimental protocols for the toxicological and physical-chemical properties cited in the available Safety Data Sheets are not provided in the source documents. These tests are typically performed according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical testing. For instance:
-
Skin Irritation/Corrosion: OECD Test Guideline 404
-
Eye Irritation/Corrosion: OECD Test Guideline 405
-
Acute Oral Toxicity: OECD Test Guideline 420, 423, or 425
For specific experimental details, researchers should consult the primary toxicological literature or request detailed study reports from the chemical supplier.
This technical guide is intended to provide a comprehensive overview of the safety data for this compound. It is essential to consult the original Safety Data Sheet from your supplier and to conduct a thorough risk assessment before use.
References
An In-depth Technical Guide to the Mechanism of Nucleophilic Aromatic Substitution on 2,4-Dichloro-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, regioselectivity, and synthetic applications of nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloro-5-nitropyrimidine. This pyrimidine (B1678525) derivative is a versatile building block in medicinal chemistry and drug development, and a thorough understanding of its reactivity is crucial for its effective utilization in the synthesis of novel bioactive molecules.
Core Principles of Nucleophilic Aromatic Substitution on this compound
The SNAr reaction on this compound is a two-step addition-elimination process. The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack. This activation is significantly enhanced by the presence of a strongly electron-wasting nitro group at the C5 position. The reaction proceeds via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2]
The general mechanism can be outlined as follows:
-
Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a chlorine atom (C2 or C4), leading to the formation of a tetrahedral Meisenheimer complex. This step is typically the rate-determining step of the reaction.
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, a good leaving group.
The stability of the Meisenheimer complex is a key factor in determining the regioselectivity of the substitution.
Regioselectivity: A Tale of Two Positions
A critical aspect of the reactivity of this compound is the regioselectivity of the nucleophilic attack, i.e., whether the substitution occurs at the C2 or C4 position. This is primarily governed by the nature of the nucleophile.
C4-Selectivity with Primary and Secondary Amines
With primary and secondary amines, the nucleophilic substitution overwhelmingly occurs at the C4 position.[3][4] This preference is attributed to the greater stabilization of the Meisenheimer complex formed upon attack at C4. The negative charge in this intermediate can be effectively delocalized onto the adjacent nitro group through resonance, which is a more stabilizing effect compared to the delocalization possible after attack at the C2 position.
C2-Selectivity with Tertiary Amines
An interesting and synthetically useful exception to the C4-selectivity rule is observed with tertiary amines.[3][4] In this case, the substitution occurs selectively at the C2 position. This is proposed to proceed through an in-situ N-dealkylation mechanism. The tertiary amine initially attacks the C2 position to form a quaternary ammonium (B1175870) intermediate. Subsequent elimination of an alkyl group and the chloride ion leads to the formation of the C2-aminated product. This unique reactivity provides a valuable synthetic route to 2-substituted-4-chloro-5-nitropyrimidines.
Quantitative Data on Nucleophilic Aromatic Substitution
The following tables summarize the yields and reaction conditions for the SNAr of this compound with various nucleophiles.
Amination Reactions
| Nucleophile | Product Position | Solvent | Conditions | Yield (%) | Reference |
| Diethylamine | C4 | CHCl3 | iPrNEt, 40 °C, 3 h | 5:1:4 ratio of C4:C2:starting material | [4] |
| Triethylamine (B128534) | C2 | CH2Cl2 | rt, 1 h | 60 | [5] |
| N-Methylmorpholine | C2 | CH2Cl2 | rt, 1 h | 75 | [4] |
| N,N-Dibenzylmethylamine | C2 | CH2Cl2 | rt, 1 h | 84 | [5] |
| N,N-Dibenzylethylamine | C2 | CH2Cl2 | rt, 1 h | 86 | [5] |
| N,N-Dimethylcyclohexylamine | C2 & C4 | CH2Cl2 | rt, 1 h | 33 (C2), 15 (C4) | [5] |
Reactions with Other Nucleophiles (Data from Analogous Systems)
| Nucleophile Class | Representative Nucleophile | Product Position | Typical Conditions | Expected Outcome |
| Alkoxides | Sodium Methoxide | C4 | Methanol, reflux | Predominantly C4 substitution |
| Thiols | Thiophenol | C4 | DMF, K2CO3 | Predominantly C4 substitution |
Experimental Protocols
General Procedure for C4-Amination with a Primary Amine
This protocol describes a typical procedure for the selective substitution at the C4 position using a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., cyclopentylamine)
-
Triethylamine (TEA)
-
Anhydrous acetonitrile (B52724)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
In a separate flask, prepare a solution of the primary amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous acetonitrile.
-
Slowly add the amine solution to the stirred solution of this compound at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
General Procedure for C2-Amination with a Tertiary Amine
This protocol outlines a general method for the C2-selective amination using a tertiary amine.[4]
Materials:
-
This compound
-
Tertiary amine (e.g., triethylamine)
-
Dichloromethane (B109758) (CH2Cl2)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a reaction flask.
-
Add the tertiary amine (2.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 1 hour).
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to isolate the C2-aminated product.
Visualizing the Mechanisms and Workflows
Signaling Pathways
Caption: SNAr reaction pathways on this compound.
Experimental Workflow
Caption: General experimental workflow for SNAr reactions.
Conclusion
The nucleophilic aromatic substitution on this compound is a powerful and versatile reaction in organic synthesis. The regioselectivity can be effectively controlled by the choice of the nucleophile, with primary and secondary amines favoring C4 substitution and tertiary amines leading to C2 substitution. This predictable reactivity, coupled with the straightforward experimental procedures, makes this compound a valuable precursor for the synthesis of a wide range of functionalized pyrimidines for applications in drug discovery and materials science. Further exploration of the reactivity with a broader scope of nucleophiles and detailed kinetic studies will continue to enhance the utility of this important synthetic building block.
References
The Ascending Pharmacological Profile of 2,4-Dichloro-5-nitropyrimidine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its myriad derivatives, 2,4-dichloro-5-nitropyrimidine stands out as a versatile precursor for the synthesis of novel compounds with significant biological activities. This technical guide provides an in-depth exploration of the anticancer and antimicrobial potential of this compound and its analogs, complete with detailed experimental methodologies and a focus on the underlying signaling pathways.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Derivatives of this compound have demonstrated notable efficacy against a range of cancer cell lines. The core structure allows for substitutions at the 2- and 4-positions, leading to a diverse library of compounds with varying potencies and target specificities.
Quantitative Anticancer Activity
The in vitro cytotoxic activity of various pyrimidine analogs has been quantified using the half-maximal inhibitory concentration (IC50), providing a measure of their potency. The data presented in Table 1 summarizes the IC50 values of selected 2,4,5-substituted pyrimidine derivatives against various cancer cell lines.
Table 1: Anticancer Activity (IC50) of Selected Pyrimidine Analogs
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -NH-(3,4,5-trimethoxyphenyl) | -H | B16-F10 (Melanoma) | 0.098 ± 0.006 | |
| 1b | -NH-(4-bromophenyl) | -H | A549 (Lung) | 20.49 ± 2.7 | [1] |
| 1c | -NH-(4-bromophenyl) | -H | MCF-7 (Breast) | 6.70 ± 1.02 | [1] |
| 1d | 4-(4-amino-6-sec-butoxy-5-formylpyrimidin-2-ylamino)benzenesulfonamide | -formyl | - | CDK2 IC50 = 0.8 nM | [2] |
| 1e | 4-(4-amino-6-sec-butoxy-5-(hydroxyiminomethyl)pyrimidin-2-ylamino)benzenesulfonamide | -hydroxyiminomethyl | - | CDK2 IC50 = 7.4 nM | [2] |
| 1f | Indole-pyrimidine | - | BEL-7402 (Liver) | 0.016 - 0.062 | [3] |
| 1g | -NH-aryl | - | PANC-1 (Pancreatic) | as low as 0.08 | [4] |
| 1h | 2,4-dichloro-6-methylpyrimidine derivative L-18 | various | H1975 (Lung) | 0.65 ± 0.06 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF and 2% glacial acetic acid)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After the incubation period, add 10-25 µL of MTT stock solution to each well.[4][8]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 50-100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][8] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow for MTT Assay
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay [protocols.io]
- 5. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Role of 2,4-Dichloro-5-nitropyrimidine in the Synthesis of Potent Kinase Inhibitors
For Immediate Release
[City, State] – December 20, 2025 – The versatile chemical building block, 2,4-dichloro-5-nitropyrimidine, has emerged as a critical starting material in the synthesis of a diverse range of kinase inhibitors, demonstrating significant potential in the development of targeted therapies for cancer and other diseases. Its unique chemical architecture, characterized by two reactive chlorine atoms and an electron-withdrawing nitro group, facilitates the strategic and regioselective introduction of various substituents, enabling the creation of potent and selective inhibitors against key kinases such as ALK5, ROCK, Aurora, and FGFR. This application note provides detailed protocols and summarizes the biological activity of several kinase inhibitors synthesized from this pivotal precursor.
Introduction
Kinases are a class of enzymes that play a fundamental role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Small molecule kinase inhibitors have revolutionized the field of oncology and are a major focus of modern drug discovery. The pyrimidine (B1678525) scaffold, a core component of this compound, is a privileged structure in medicinal chemistry due to its resemblance to the purine (B94841) core of ATP, allowing for competitive binding to the ATP-binding site of kinases. The strategic placement of chlorine atoms at the C2 and C4 positions, activated by the nitro group at the C5 position, makes this compound highly susceptible to sequential nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the controlled and differential introduction of various functionalities, a key strategy in the structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of kinase inhibitors.
Kinase Inhibitors Synthesized from this compound
The following sections detail the synthesis and biological activity of inhibitors targeting several important kinase families, all originating from this compound.
Activin Receptor-Like Kinase 5 (ALK5) Inhibitors
ALK5, a transforming growth factor-beta (TGF-β) type I receptor, is a key mediator in the TGF-β signaling pathway, which is critically involved in cell growth, differentiation, and extracellular matrix production.[1] Dysregulation of this pathway is implicated in fibrosis and cancer.
Quantitative Data for ALK5 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Reference |
| SB-525334 | ALK5 | 14.3 | - | [2] |
| Compound 11e | ALK5 | Potent and Selective | - | [2] |
| Compound 6d | ALK5 | 1.2 | 91% inhibition of p38α at 10 µM | [3] |
| J-1048 | ALK5 | - | Inhibited TAA-induced liver fibrosis in mice | [4] |
Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine-Based ALK5 Inhibitor
This protocol describes a general method for the synthesis of a 2,4-disubstituted pyrimidine derivative as a potent ALK5 inhibitor, adapted from literature procedures.
Step 1: Monosubstitution at C4
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), add the desired primary or secondary amine (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the 4-amino-2-chloro-5-nitropyrimidine intermediate.
Step 2: Substitution at C2
-
To a solution of the 4-amino-2-chloro-5-nitropyrimidine intermediate (1.0 eq) in a high-boiling point solvent such as 1-pentanol (B3423595) or isopropanol, add the second amine (1.2 eq).
-
Heat the reaction mixture to reflux (typically 80-140 °C) for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-diamino-5-nitropyrimidine derivative.
Step 3: Reduction of the Nitro Group and Further Modifications (if necessary)
-
The nitro group can be reduced to an amine using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂·2H₂O, Fe/HCl).
-
The resulting amino group can be further functionalized to introduce additional diversity and optimize biological activity.
Signaling Pathway: TGF-β/ALK5
Caption: Simplified TGF-β/ALK5 signaling pathway.
Rho-Kinase (ROCK) Inhibitors
Rho-kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton and are involved in cellular contraction, motility, and morphology.[5] They are attractive therapeutic targets for conditions such as hypertension, glaucoma, and cancer.[5]
Quantitative Data for ROCK Inhibitors
| Compound ID | Target Kinase | IC50 (µM) | Selectivity | Reference |
| DC01 | ROCK1 | 0.754 | Non-selective | [6] |
| DC01 | ROCK2 | 1.015 | Non-selective | [6] |
| DC24 | ROCK1 | 6.354 | ~50-fold for ROCK2 | [6] |
| DC24 | ROCK2 | 0.124 | ~50-fold for ROCK2 | [6] |
Experimental Protocol: Synthesis of a Pyridine-Based ROCK Inhibitor
The synthesis of ROCK inhibitors from this compound often involves a multi-step sequence including nucleophilic aromatic substitution and a Suzuki-Miyaura cross-coupling reaction.[5]
Step 1: Nucleophilic Aromatic Substitution
-
Perform a regioselective SNAr reaction on this compound with a suitable amine at the more reactive C4 position, as described for the ALK5 inhibitors.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To a solution of the 4-amino-2-chloro-5-nitropyrimidine intermediate (1.0 eq) in a solvent system such as 1,4-dioxane/water, add the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Step 3: Subsequent Functional Group Manipulations
-
The nitro group can be reduced, and the resulting amine can be further derivatized to complete the synthesis of the target ROCK inhibitor.
Signaling Pathway: Rho/ROCK
Caption: The Rho/ROCK signaling pathway leading to cellular contraction.
Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.
Quantitative Data for Aurora Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Compound 12a | Aurora A | 309 | HCT-116 | [7] |
| Compound 12a | Aurora B | 293 | HCT-116 | [7] |
| Compound 13 | Aurora A | 38.6 | - | [8] |
Experimental Protocol: Synthesis of 2,4-Disubstituted Pyrimidine Aurora Kinase Inhibitors
The synthesis of 2,4-diaminopyrimidine-based Aurora kinase inhibitors follows a similar sequential amination strategy as described for ALK5 inhibitors.[9]
Step 1: Selective Amination at C4
-
React this compound with a desired amine to selectively substitute the chlorine at the C4 position.
Step 2: Amination at C2
-
The resulting 2-chloro-4-amino-5-nitropyrimidine intermediate is then reacted with a second amine, often under reflux conditions, to yield the 2,4-diamino-5-nitropyrimidine scaffold.
Step 3: Further Derivatization
-
The nitro group can be reduced and the resulting amine can be acylated or otherwise modified to explore SAR and improve inhibitory activity.
Signaling Pathway: Aurora Kinase in Cell Cycle
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PlumX [plu.mx]
- 4. Synthesis of and anti-fibrotic effect of pyrazole derivative J-1048: Inhibition of ALK5 as a novel approach to liver fibrosis targeting inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALK5-dependent TGF-β signaling is a major determinant of late-stage adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
Protocol for Suzuki Coupling with 2,4-Dichloro-5-nitropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Note
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol details the application of the Suzuki coupling for the functionalization of 2,4-dichloro-5-nitropyrimidine, a key heterocyclic building block in medicinal chemistry. The pyrimidine (B1678525) core is a prevalent scaffold in numerous biologically active compounds, and the presence of a nitro group offers opportunities for further chemical modification.[1]
The regioselectivity of Suzuki coupling on dihalopyrimidines is a critical aspect of synthetic design. In the case of 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and, therefore, more susceptible to oxidative addition by the palladium catalyst, leading to preferential C4-arylation.[1] The potent electron-withdrawing nature of the nitro group at the 5-position in this compound is anticipated to further enhance the reactivity of the C4 position towards nucleophilic attack, thus favoring mono-arylation at this site under controlled conditions. Subsequent coupling at the C2 position can be achieved, often requiring more forcing reaction conditions.
This document provides a detailed protocol for the selective mono-arylation of this compound and a subsequent one-pot protocol for diarylation. Microwave-assisted synthesis is highlighted as an efficient method for achieving high yields in short reaction times.[2]
Experimental Protocols
Materials and Equipment
-
This compound
-
Arylboronic acid of choice
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane (B91453), anhydrous
-
Water, deionized
-
Microwave reactor or Schlenk flask with heating mantle and condenser
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Flash column chromatography system
Protocol 1: Selective Mono-arylation at the C4-Position (Microwave-Assisted)
This protocol is optimized for the selective coupling of an arylboronic acid at the C4 position of this compound.
Reaction Workflow:
References
Application Notes and Protocols for the Solid-Phase Synthesis of Diaminopurines using 2,4-Dichloro-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of diaminopurines, utilizing 2,4-dichloro-5-nitropyrimidine as a key building block. Solid-phase synthesis offers a streamlined and efficient methodology for the construction of purine (B94841) libraries, which are of significant interest in medicinal chemistry due to their diverse biological activities. Diaminopurine analogs, in particular, are recognized for their potential as antiviral agents and their ability to modulate biological pathways by acting as mimics of natural nucleobases.[1][2][3]
The synthetic strategy outlined herein involves the sequential modification of a pyrimidine (B1678525) scaffold anchored to a solid support, culminating in the formation of the desired diaminopurine structure. This approach allows for the facile purification of intermediates by simple filtration and washing, and enables the systematic variation of substituents on the purine ring.
Principle of the Synthesis
The solid-phase synthesis of diaminopurines from this compound follows a logical progression of reactions. The synthesis commences with the immobilization of the pyrimidine building block onto a suitable solid support, typically a Rink Amide resin, via a nucleophilic substitution reaction. Subsequent steps involve the displacement of the remaining chloro substituent, reduction of the nitro group to an amine, and finally, cyclization to form the imidazole (B134444) ring of the purine scaffold. The desired diaminopurines are then cleaved from the solid support for purification and characterization.
Data Presentation
Table 1: Reagents and Materials for Solid-Phase Synthesis
| Reagent/Material | Supplier | Grade | Purpose |
| This compound | Various | ≥98% | Starting material |
| Rink Amide Resin | Various | 100-200 mesh | Solid support for synthesis of C-terminal amides |
| N,N-Diisopropylethylamine (DIPEA) | Various | Synthesis grade | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous | Solvent |
| Dichloromethane (B109758) (DCM) | Various | Anhydrous | Solvent |
| Lithium aluminum hydride (LiAlH₄) | Various | Synthesis grade | Reducing agent |
| Aluminum trichloride (B1173362) (AlCl₃) | Various | Anhydrous | Co-reagent for reduction |
| Triethyl orthoformate | Various | Synthesis grade | Cyclization reagent |
| Trifluoroacetic acid (TFA) | Various | Reagent grade | Cleavage from resin |
| Triisopropylsilane (B1312306) (TIS) | Various | Synthesis grade | Scavenger in cleavage cocktail |
| Water | Various | Deionized | Component of cleavage cocktail |
Table 2: Summary of Reaction Conditions for Solid-Phase Synthesis
| Step | Reaction | Reagents and Solvents | Temperature | Duration |
| 1 | Immobilization of Pyrimidine | This compound, Rink Amide Resin, DIPEA, DMF | Room Temperature | 12-24 h |
| 2 | Nucleophilic Substitution | Primary or secondary amine, DIPEA, DMF | Room Temperature | 12-24 h |
| 3 | Nitro Group Reduction | LiAlH₄, AlCl₃, THF | 0 °C to Room Temperature | 4-6 h |
| 4 | Purine Ring Cyclization | Triethyl orthoformate, Acetic Acid | 80 °C | 12-24 h |
| 5 | Cleavage from Resin | TFA, TIS, Water (95:2.5:2.5) | Room Temperature | 2-3 h |
Experimental Protocols
Protocol 1: Immobilization of this compound on Rink Amide Resin
-
Swell Rink Amide resin (1.0 g, ~0.5 mmol/g) in anhydrous N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a suitable reaction vessel.
-
Drain the DMF and wash the resin with fresh DMF (3 x 10 mL).
-
Dissolve this compound (0.485 g, 2.5 mmol, 5 equivalents) and N,N-diisopropylethylamine (DIPEA) (0.87 mL, 5.0 mmol, 10 equivalents) in anhydrous DMF (10 mL).
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and methanol (B129727) (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Nucleophilic Displacement of the C2-Chloride
-
Swell the pyrimidine-functionalized resin from Protocol 1 in anhydrous DMF (10 mL).
-
In a separate flask, dissolve the desired primary or secondary amine (5.0 mmol, 10 equivalents) and DIPEA (1.74 mL, 10.0 mmol, 20 equivalents) in anhydrous DMF (5 mL).
-
Add the amine solution to the resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material using a qualitative test (e.g., Kaiser test on a small sample of beads if applicable, or cleavage of a small sample for LC-MS analysis).
-
Upon completion, drain the solution and wash the resin as described in Protocol 1, step 6.
-
Dry the resin under vacuum.
Protocol 3: Reduction of the Nitro Group
Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Swell the resin from Protocol 2 in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) under an inert atmosphere.
-
In a separate flask, carefully prepare a solution of lithium aluminum hydride (0.19 g, 5.0 mmol, 10 equivalents) and aluminum trichloride (0.67 g, 5.0 mmol, 10 equivalents) in anhydrous THF (15 mL) at 0 °C.
-
Slowly add the LiAlH₄/AlCl₃ solution to the resin suspension at 0 °C.
-
Allow the reaction to warm to room temperature and agitate for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (0.2 mL), 15% aqueous NaOH (0.2 mL), and then water (0.6 mL).
-
Filter the resin and wash thoroughly with THF (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 4: Cyclization to the Diaminopurine Ring
-
Swell the diaminopyrimidine-functionalized resin from Protocol 3 in a mixture of triethyl orthoformate (10 mL) and a catalytic amount of acetic acid (0.1 mL).
-
Heat the mixture at 80 °C with agitation for 12-24 hours.
-
Cool the reaction to room temperature, drain the solution, and wash the resin as described in Protocol 1, step 6.
-
Dry the resin under vacuum.
Protocol 5: Cleavage of the Diaminopurine from the Resin
-
Place the dried resin from Protocol 4 in a reaction vessel.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% deionized water.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[4]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Purify the crude diaminopurine by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Workflow for the solid-phase synthesis of diaminopurines.
Caption: Generalized signaling pathways for diaminopurine analogs.
References
- 1. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
Application Notes and Protocols for the Synthesis of Antiviral Compounds Using 2,4-Dichloro-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of antiviral compounds derived from 2,4-dichloro-5-nitropyrimidine. The protocols detailed below are based on established research and are intended to guide the development of novel antiviral agents, particularly targeting enveloped viruses like Herpes Simplex Virus (HSV).
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry. The presence of two reactive chlorine atoms and an electron-withdrawing nitro group makes it an excellent scaffold for the synthesis of various biologically active molecules.[1] Notably, it has been successfully utilized in the synthesis of potent antiviral compounds.
This document focuses on the synthesis of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine, which have demonstrated significant activity against Herpes Simplex Virus type 1 (HSV-1).[2][3] The core principle of their antiviral action lies in the inhibition of viral adsorption to host cells. The positively charged dispirotripiperazine moiety is believed to interact with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface, which are used by many viruses as initial attachment receptors.[4][5] By blocking this interaction, the viral entry is effectively inhibited.
Data Presentation
The following tables summarize the in vitro cytotoxicity and antiviral activity of a series of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine against HSV-1. This quantitative data is essential for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective antiviral compounds.
Table 1: Cytotoxicity (CC50) of N,N'-bis-5-nitropyrimidyl Dispirotripiperazine Derivatives in GMK Cells [1][6]
| Compound ID | R2 | R4 | CC50 (µM) |
| 1 | H | H | >500 |
| 2 | CH3 | H | 207.1 |
| 3 | H | Cl | >500 |
| 4 | CH3 | Cl | >500 |
| 5 | H | OCH3 | >500 |
| 6 | CH3 | OCH3 | >500 |
| 7 | H | N3 | >500 |
| 8 | CH3 | N3 | >500 |
| 9 | H | NH2 | >500 |
| 10 | CH3 | NH2 | >500 |
Table 2: Antiviral Activity (IC50) and Selectivity Index (SI) of N,N'-bis-5-nitropyrimidyl Dispirotripiperazine Derivatives against HSV-1 in GMK Cells [1][6]
| Compound ID | R2 | R4 | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| 1 | H | H | 1.2 | >416.7 |
| 2 | CH3 | H | 1.5 | 138.1 |
| 3 | H | Cl | 0.8 | >625 |
| 4 | CH3 | Cl | 0.7 | >714.3 |
| 5 | H | OCH3 | 2.5 | >200 |
| 6 | CH3 | OCH3 | 3.1 | >161.3 |
| 7 | H | N3 | 0.9 | >555.6 |
| 8 | CH3 | N3 | 1.1 | >454.5 |
| 9 | H | NH2 | >100 | - |
| 10 | CH3 | NH2 | >100 | - |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-bis(5-nitro-substituted-pyrimidin-4-yl)dispirotripiperazine Dichlorides
This protocol describes a general method for the nucleophilic substitution reaction between a 4-substituted-2,6-dichloro-5-nitropyrimidine and 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride (dispirotripiperazine).[2]
Materials:
-
4-Substituted-2,6-dichloro-5-nitropyrimidine (e.g., this compound)
-
3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride
-
Triethylamine (B128534) (Et3N)
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Prepare a solution of 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride (1 equivalent) in water.
-
Prepare a suspension of the 4-substituted-2,6-dichloro-5-nitropyrimidine (2.2 equivalents) in ethanol.
-
Add the dispirotripiperazine solution to the pyrimidine (B1678525) suspension with stirring.
-
Cool the reaction mixture to below 25°C and add triethylamine (2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Add acetone to the reaction mixture to precipitate the product.
-
Collect the precipitate by filtration and wash with acetone.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to yield the pure N,N'-bis(5-nitro-substituted-pyrimidin-4-yl)dispirotripiperazine dichloride.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis).
Protocol 2: Antiviral Activity and Cytotoxicity Assays
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) and the 50% inhibitory concentration (IC50) of the synthesized compounds.
2.1 Cytotoxicity Assay (MTT or XTT Assay)
Materials:
-
GMK (Green Monkey Kidney) cells or other suitable host cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Synthesized compounds
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours.
-
After 24 hours, remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a cell control (medium only) and a solvent control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the cell control.
2.2 Antiviral Plaque Reduction Assay [2]
Materials:
-
Confluent host cell monolayers in 6-well plates
-
Herpes Simplex Virus type 1 (HSV-1) or other target virus
-
Test compounds
-
Cell culture medium
-
Agar (B569324) or methylcellulose (B11928114) for overlay
-
Crystal violet staining solution
Procedure:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the growth medium from the cell monolayers and infect the cells with the virus at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well.
-
Perform the infection in the presence of the various concentrations of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).
-
After a 1-hour adsorption period at 37°C, remove the virus inoculum.
-
Overlay the cell monolayers with a medium containing agar or methylcellulose and the respective concentrations of the test compounds.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere until plaques are visible (typically 2-3 days).
-
Fix the cells and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Mandatory Visualizations
Caption: Workflow for the synthesis and evaluation of antiviral compounds.
Caption: Proposed mechanism of antiviral action via inhibition of viral adsorption.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Evaluation of Dispirotripiperazines Against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the dispirotripiperazine derivative PDSTP as antibiotic adjuvant and antivirulence compound against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of individual structural fragments of N,N'-(bis-5-nitropyrimidyl)dispirotripiperazine derivatives for cytotoxicity and antiherpetic activity allows the prediction of new highly active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2,4-Dichloro-5-nitropyrimidine in Agricultural Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-nitropyrimidine is a highly reactive and versatile chemical intermediate with significant applications in the development of novel agrochemicals.[1] Its unique structure, featuring two reactive chlorine atoms and an electron-withdrawing nitro group on a pyrimidine (B1678525) core, makes it a valuable building block for the synthesis of a diverse range of herbicides, fungicides, and insecticides. The pyrimidine scaffold is a well-established pharmacophore in agricultural chemistry, known for its ability to interact with various biological targets in pests and weeds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential agrochemical candidates.
Key Applications in Agrochemical Synthesis
This compound serves as a crucial starting material for the introduction of the 5-nitropyrimidine (B80762) moiety into larger, more complex molecules. The two chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups, which can be tailored to achieve desired biological activity and physicochemical properties.
Herbicide Development
Derivatives of this compound have shown potential as herbicides. The general strategy involves the substitution of one or both chlorine atoms with moieties that are known to inhibit essential plant processes. For example, the synthesis of pyrimidine derivatives that target key enzymes in amino acid biosynthesis or photosynthesis can lead to potent herbicidal compounds.
Fungicide Development
The pyrimidine core is present in several commercial fungicides. By utilizing this compound, novel fungicides can be developed. The synthetic approach often involves the reaction of the dichloronitropyrimidine with nucleophiles containing toxophoric groups known to disrupt fungal cell wall synthesis, respiration, or other vital metabolic pathways.
Insecticide Development
While less common than in herbicides and fungicides, the pyrimidine structure can also be found in insecticides. The synthesis of pyrimidine-based insecticides from this compound may involve the introduction of functionalities that act on the insect nervous system or disrupt insect growth and development. For instance, pyrimidine derivatives containing urea (B33335) pharmacophores have been synthesized and shown to exhibit insecticidal activity against mosquitoes.
Experimental Protocols
The following protocols are generalized procedures based on patented synthetic routes and published research. Researchers should adapt these methods to their specific target molecules and laboratory conditions.
Protocol 1: Synthesis of 2,4-Dichloro-5-aminopyrimidine (Intermediate for Herbicides and Fungicides)
This protocol describes the reduction of the nitro group of this compound to an amino group, yielding a key intermediate for further functionalization.
Materials:
-
This compound
-
Ethyl acetate
-
Activated carbon
-
Platinum on carbon (Pt/C) catalyst (wet)
-
Hydrogen gas
-
Nitrogen gas
-
Reaction vessel (hydrogenation reactor)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve this compound in ethyl acetate.
-
Add a small amount of activated carbon to the solution and stir at room temperature for 1 hour to decolorize.
-
Filter the mixture to remove the activated carbon.
-
Transfer the filtrate to a hydrogenation reactor.
-
Purge the reactor with nitrogen gas three times.
-
Carefully add the wet Pt/C catalyst to the reactor.
-
Adjust the internal temperature to 15-25°C.
-
Purge the reactor with hydrogen gas three times.
-
Start agitation and maintain a hydrogen pressure of 4-5 bar.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, purge the reactor with nitrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,4-dichloro-5-aminopyrimidine.
-
The crude product can be further purified by recrystallization or column chromatography.
Expected Yield: 90.7% (as per patent literature).
Protocol 2: Synthesis of 4,6-Dichloro-2-methylthio-5-nitropyrimidine (Intermediate for Fungicides)
This protocol outlines the synthesis of a thiomethylated nitropyrimidine derivative, a potential building block for antifungal agents. This synthesis starts from diethyl malonate and proceeds through nitration, cyclization with thiourea, methylation, and finally chlorination.
Materials:
-
4,6-dihydroxy-2-mercapto-5-nitropyrimidine (synthesized from diethyl malonate)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
Hydrochloric acid (HCl)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice
-
Water
-
Ethyl acetate
-
Filtration apparatus
-
Reaction flasks
-
Stirring apparatus
Procedure:
Step 1: Methylation
-
Dissolve 4,6-dihydroxy-2-mercapto-5-nitropyrimidine in a 10% aqueous solution of NaOH with stirring.
-
Cool the solution to 10°C.
-
Slowly add dimethyl sulfate dropwise, maintaining the temperature between 10-20°C.
-
After the addition is complete, continue stirring at this temperature for 4 hours.
-
Adjust the pH to 2-3 with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4,6-dihydroxy-2-methylthio-5-nitropyrimidine.
Step 2: Chlorination
-
In a reaction flask, add the 4,6-dihydroxy-2-methylthio-5-nitropyrimidine obtained from the previous step to an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (100-110°C) and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 4,6-dichloro-2-methylthio-5-nitropyrimidine.[2]
Expected Yield: 40-80% for the chlorination step.[2]
Data Presentation
While specific quantitative data for agrochemicals directly derived from this compound is limited in the public domain, the following table provides an example of how such data would be presented. The data for Compound 4d is from a study on pyrimidine derivatives with insecticidal activity, which could potentially be synthesized using a similar scaffold.[2]
| Compound ID | Target Organism | Biological Activity | Value |
| Example 1 (Hypothetical Herbicide) | Echinochloa crus-galli (Barnyard grass) | IC50 (Inhibition of Acetolactate Synthase) | 50 µM |
| Example 2 (Hypothetical Fungicide) | Botrytis cinerea | EC50 (Mycelial Growth Inhibition) | 10 µg/mL |
| Compound 4d | Aedes aegypti (Mosquito larvae) | Mortality | 70% at 2 µg/mL[2] |
Visualizations
Signaling Pathway: General Mode of Action of Pyrimidine-Based Herbicides
Experimental Workflow: Synthesis of a Hypothetical Agrochemical
Logical Relationship: Structure-Activity Relationship (SAR) Considerations
Conclusion
This compound is a cornerstone intermediate for the synthesis of a wide array of potential agrochemicals. Its reactivity allows for extensive chemical modifications, enabling the exploration of vast chemical spaces in the search for novel and effective herbicides, fungicides, and insecticides. The protocols and conceptual frameworks provided herein offer a starting point for researchers to leverage the synthetic potential of this valuable building block in their agrochemical discovery programs. Further research into the derivatization of this compound is warranted to develop next-generation crop protection agents.
References
Synthesis of 4-amino-2-chloro-5-nitropyrimidine: Application Notes and Protocols
This document provides detailed protocols and application notes for the synthesis of 4-amino-2-chloro-5-nitropyrimidine, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the nitration of 2-chloro-4-aminopyridine using a mixed acid solution. This process yields a mixture of isomers, from which the desired 4-amino-2-chloro-5-nitropyrimidine can be isolated and purified.
Overview of the Synthesis
The synthesis of 4-amino-2-chloro-5-nitropyrimidine is achieved through the nitration of 2-chloro-4-aminopyridine. This reaction typically produces a mixture of the 3-nitro and 5-nitro isomers. The isomers can then be separated by recrystallization to yield the pure 4-amino-2-chloro-5-nitropyrimidine. This compound serves as a crucial building block in the synthesis of more complex molecules, including inhibitors of E1 activating enzymes, adenosine (B11128) homocysteine hydrolase, and PLK1 recombinant protein.[1]
Quantitative Data Summary
The following table summarizes the typical yields and purity of the products obtained from the nitration of 2-chloro-4-aminopyridine.
| Product | Yield (%) | Purity (%) |
| 4-amino-2-chloro-3-nitropyridine (B48866) | 75-85 | 95-99 |
| 4-amino-2-chloro-5-nitropyrimidine | 15-25 | 95-99 |
| Total Isomer Mixture | 95-98 | 95-99.5 |
Experimental Protocol
This protocol is based on the nitration of 2-chloro-4-aminopyridine using a mixture of nitric acid and sulfuric acid.[1]
Materials:
-
2-chloro-4-aminopyridine
-
65% Nitric acid (HNO₃)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Ice
-
Water
-
Recrystallization solvent (e.g., ethanol/water mixture)
Equipment:
-
Reaction flask equipped with a stirrer and a dropping funnel
-
Ice bath
-
Beakers
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Preparation of the Mixed Acid: In a reaction flask cooled in an ice bath, slowly add concentrated sulfuric acid to 65% nitric acid while stirring.
-
Addition of Starting Material: Slowly add 2-chloro-4-aminopyridine to the cold mixed acid solution. Maintain the temperature of the reaction mixture below 10°C during the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified period to ensure complete nitration. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyrimidine.
-
Isolation of Crude Product: Collect the precipitated solid by filtration, and wash it thoroughly with cold water to remove any residual acid.
-
Purification by Recrystallization: The mixture of isomers is then purified and separated by recrystallization. The choice of solvent will depend on the differential solubility of the two isomers. This step is crucial for obtaining the pure 4-amino-2-chloro-5-nitropyrimidine.
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature.
Synthesis Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of 4-amino-2-chloro-5-nitropyrimidine.
Caption: Synthesis workflow for 4-amino-2-chloro-5-nitropyrimidine.
References
Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-nitropyrimidine is a critical building block in medicinal chemistry and drug development, serving as a versatile precursor for the synthesis of a wide array of substituted pyrimidine (B1678525) derivatives. The regioselective amination of this compound is a key transformation, allowing for the introduction of diverse amino functionalities at either the C2 or C4 position of the pyrimidine ring. The electron-withdrawing nitro group at the 5-position significantly activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr). The regioselectivity of this reaction is highly dependent on the nature of the amine nucleophile employed, providing a powerful tool for directing the synthesis towards the desired isomer.
This document provides detailed experimental protocols and quantitative data for the selective amination of this compound at both the C4 and C2 positions.
Regioselectivity in the Amination of this compound
The inherent reactivity of this compound in SNAr reactions is dictated by both electronic and steric factors. Generally, the C4 position is more activated towards nucleophilic attack by primary and secondary amines. This preference is attributed to the greater resonance stabilization of the Meisenheimer intermediate formed during the attack at C4.
Conversely, a notable exception to this regioselectivity is observed when tertiary amines are used as nucleophiles. In this case, the reaction proceeds with high selectivity for substitution at the C2 position.[1][2] This is followed by an in situ N-dealkylation of the resulting quaternary ammonium (B1175870) intermediate to yield the corresponding secondary amine at the C2 position.[1]
C4-Selective Amination with Primary and Secondary Amines
The reaction of this compound with primary and secondary amines predominantly yields the 4-amino-2-chloro-5-nitropyrimidine derivatives.[3]
Experimental Protocol: General Procedure for C4-Amination
This protocol is adapted from a procedure for the analogous 2,4-dichloro-5-nitropyridine (B33049) system, which serves as a reliable model.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.0 - 1.2 equiv)
-
Triethylamine (2.0 - 3.0 equiv) or Potassium Carbonate (2.0 equiv) as a base
-
Anhydrous Acetonitrile or Ethanol as solvent
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent.
-
To this solution, add the primary or secondary amine.
-
Add the base (triethylamine or potassium carbonate) to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated (50-80°C) to increase the rate if necessary.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
To the residue, add ethyl acetate (B1210297) and water and transfer to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data for C4-Selective Amination
The following table summarizes representative data for the C4-selective amination.
| Amine | Product | Yield (%) | Reference |
| Cyclopentylamine | 4-(Cyclopentylamino)-2-chloro-5-nitropyrimidine | Not specified, but protocol is provided | [4] |
| Diethylamine | 4-(Diethylamino)-2-chloro-5-nitropyrimidine | Not specified, but C4 selectivity is high | [5] |
C2-Selective Amination with Tertiary Amines
A significant shift in regioselectivity is achieved by employing tertiary amines as nucleophiles, leading to the formation of 2-(dialkylamino)-4-chloro-5-nitropyrimidine derivatives after in-situ dealkylation.[1][2][6]
Experimental Protocol: General Procedure for C2-Amination
Materials:
-
This compound (1.0 equiv)
-
Tertiary Amine (e.g., Triethylamine) (2.0 equiv)
-
Chloroform (CHCl₃) as solvent
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
To a solution of this compound in chloroform, add the tertiary amine.[6]
-
Stir the mixture at room temperature for 1 hour.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 4-chloro-5-nitro-N,N-dialkylpyrimidin-2-amine product.[6]
Quantitative Data for C2-Selective Amination
The following table summarizes the yields for the C2-selective amination with various tertiary amines.[1]
| Tertiary Amine | Resulting Secondary Amine at C2 | Yield (%) |
| Triethylamine | Diethylamino | 91 |
| N,N-Diisopropylethylamine | Isopropylethylamino | 60 |
| N-Methylmorpholine | Morpholino | 86 |
| N,N-Dimethylcyclohexylamine | Methylcyclohexylamino | 33 |
| N,N-Dibenzylmethylamine | Benzylmethylamino | 84 |
| N,N-Dibenzylethylamine | Benzylethylamino | 86 |
Visualizations
Reaction Schemes
Caption: Regioselective Amination of this compound.
Experimental Workflow
Caption: General Experimental Workflow for Amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 2,4-Dichloro-5-nitropyrimidine as a Versatile Intermediate for Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2,4-dichloro-5-nitropyrimidine as a key intermediate in the synthesis of a diverse range of bioactive heterocyclic compounds. Its unique chemical architecture, featuring two reactive chlorine atoms and an electron-withdrawing nitro group, makes it a valuable scaffold for the development of novel therapeutics, including kinase inhibitors, and antiviral and antibacterial agents.
Introduction to this compound
This compound is a highly reactive building block in medicinal chemistry. The presence of two chlorine atoms at the C2 and C4 positions, activated by the strong electron-withdrawing nitro group at the C5 position, renders the pyrimidine (B1678525) ring highly susceptible to sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the controlled introduction of various nucleophiles, enabling the construction of complex and diverse molecular architectures with a wide range of biological activities. Generally, the C4 position is more reactive towards nucleophilic attack. This versatile intermediate has been instrumental in the synthesis of compounds targeting a variety of diseases.
Application in the Synthesis of Kinase Inhibitors
Derivatives of this compound have shown significant promise as potent kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Synthesis of ALK5 Kinase Inhibitors
Activin receptor-like kinase 5 (ALK5), a transforming growth factor-beta (TGF-β) type I receptor, is a key mediator in the TGF-β signaling pathway, which is critically involved in cell growth, differentiation, and fibrosis.[1] Inhibitors of ALK5 are therefore of great interest for the treatment of various fibrotic diseases and cancer.
Experimental Protocol: Synthesis of a 2,4-Disubstituted-5-(pyridin-2-yl)-1H-imidazole ALK5 Inhibitor
This protocol outlines a representative synthesis of a potent ALK5 inhibitor.
Step 1: Synthesis of 4-(2-fluoroanilino)-2-chloro-5-nitropyridine
-
To a solution of 2,4-dichloro-5-nitropyridine (B33049) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add 2-fluoroaniline (B146934) (1.1 eq) and diisopropylethylamine (DIPEA, 1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford 4-(2-fluoroanilino)-2-chloro-5-nitropyridine.
Step 2: Subsequent Reaction Steps The intermediate from Step 1 can then undergo further reactions, such as a second nucleophilic substitution at the C2 position, followed by reduction of the nitro group and cyclization to form the final imidazole-based ALK5 inhibitor.
Experimental Workflow
General synthetic workflow for bioactive heterocycles.
In Vitro ALK5 Kinase Inhibition Assay
Protocol:
-
In a 384-well plate, add 1 µL of the test compound dilution in DMSO.
-
Add 2 µL of diluted ALK5 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at its Km for ALK5.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader to determine the extent of kinase inhibition.[1]
Quantitative Data for Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyridinyl-imidazole | ALK5 | 140 | [2] |
| 2-phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine | ALK5 | 500 (cellular assay) | [2] |
| Pyrido[2,3-d]pyrimidine derivative | PIM-1 | 11.4 | [3] |
| Pyrido[2,3-d]pyrimidine derivative | PIM-1 | 17.2 | [3] |
Signaling Pathway: TGF-β/ALK5 Pathway
The TGF-β signaling pathway is initiated by the binding of TGF-β to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 propagates the signal by phosphorylating intracellular proteins Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in cell growth, differentiation, and extracellular matrix production.
TGF-β signaling pathway and the site of action for ALK5 inhibitors.
Application in the Synthesis of Antiviral Agents
The pyrimidine scaffold is a crucial component of nucleobases and, as such, derivatives of this compound have been explored for their potential as antiviral agents. A key strategy involves the inhibition of viral replication by targeting the host cell's pyrimidine biosynthesis pathway.
General Antiviral Mechanism: Inhibition of Pyrimidine Biosynthesis
Many viruses rely on the host cell's machinery for replication, including the synthesis of nucleotides required for their genetic material. Inhibiting the de novo pyrimidine biosynthesis pathway can effectively starve the virus of essential building blocks, thereby halting its replication. One of the key enzymes in this pathway is dihydroorotate (B8406146) dehydrogenase (DHODH).
Experimental Protocol: General Synthesis of N,N'-bis-5-nitropyrimidyl Antiviral Derivatives
This protocol describes a general method for synthesizing N,N'-bis-5-nitropyrimidyl derivatives, which have shown antiviral activity.
-
Symmetric N,N′-bisheteroaryl derivatives can be synthesized by the nucleophilic substitution of a diamine, such as dispirotripiperazine, with two equivalents of a 4-substituted-6-chloro-5-nitropyrimidine under alkaline conditions. The starting chloropyrimidine can be derived from this compound.
Quantitative Data for Antiviral Compounds
| Compound Class | Virus | IC50 (µM) | Reference |
| Amino-tetrahydrocarbazole scaffold (DHODH inhibitor) | Ebola Virus (minigenome assay) | 0.1 | [4] |
| Amino-tetrahydrocarbazole scaffold (DHODH inhibitor) | Vesicular Stomatitis Virus | 0.4 | [4] |
| Amino-tetrahydrocarbazole scaffold (DHODH inhibitor) | Zika Virus | 0.04 | [4] |
| Brequinar (DHODH inhibitor) | Vesicular Stomatitis Virus | 0.5 | [4] |
| Brequinar (DHODH inhibitor) | Zika Virus | 0.3 | [4] |
Signaling Pathway: Inhibition of Host Pyrimidine Biosynthesis and Viral Replication
Inhibitors of the de novo pyrimidine biosynthesis pathway, such as those targeting the enzyme DHODH, lead to a depletion of the intracellular pyrimidine pool. This depletion has a dual antiviral effect: it directly limits the availability of nucleotides for viral RNA synthesis and can also trigger an innate immune response by inducing the expression of interferon-stimulated genes (ISGs), creating an antiviral state within the host cell.[4]
Mechanism of antiviral action via inhibition of host pyrimidine biosynthesis.
Application in the Synthesis of Antibacterial Agents
The pyrimidine core is also a privileged scaffold in the development of antibacterial agents. Derivatives of this compound can be synthesized to target essential bacterial pathways, such as cell wall synthesis or DNA replication.
Synthesis of 2,4-Disubstituted-5-aryl Pyrimidine Antibacterial Agents
A promising class of antibacterial agents based on a 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine scaffold has been developed.[5][6]
Experimental Protocol: Synthesis of 5-Aryl-N2,N4-dibutylpyrimidine-2,4-diamines
Step 1: Synthesis of 5-bromo-N2,N4-dibutylpyrimidine-2,4-diamine
-
A mixture of 5-bromo-2,4-dichloropyrimidine (B17362) and an excess of n-butylamine in dioxane is heated under microwave irradiation at 150°C for 30 minutes.
-
After cooling, the reaction mixture is worked up to yield 5-bromo-N2,N4-dibutylpyrimidine-2,4-diamine.
Step 2: Suzuki-Miyaura Coupling
-
The product from Step 1 is then coupled with a desired arylboronic acid in the presence of a palladium catalyst (e.g., [Pd(dppf)Cl₂]) and a base (e.g., Na₂CO₃) in a mixture of dioxane and water.
-
The reaction is heated under microwave irradiation at 150°C for 30 minutes.
-
Purification by column chromatography affords the final 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine derivatives.[5]
Quantitative Data for Antibacterial Compounds
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-(4-chlorophenyl)-N2,N4-dibutylpyrimidine-2,4-diamine | S. aureus (MRSA/VISA, Mu50) | 1 | [6] |
| 5-phenyl-N2,N4-dibutylpyrimidine-2,4-diamine | S. aureus (MRSA/VISA, Mu50) | 2 | [5] |
| 5-phenyl-N2,N4-dibutylpyrimidine-2,4-diamine | E. coli ΔacrB | 4 | [5] |
| Dihydropyrimidine derivative | S. aureus | 62.5 | |
| Dihydropyrimidine derivative | A. baumannii | 62.5 |
Signaling Pathway: Inhibition of Bacterial Pyrimidine Biosynthesis
Similar to the antiviral strategy, one mechanism of action for antibacterial pyrimidine derivatives is the inhibition of the bacterial de novo pyrimidine biosynthesis pathway. This pathway is essential for providing the necessary precursors for DNA and RNA synthesis, and its inhibition can lead to bacterial cell death or growth arrest. The enzyme dihydroorotate dehydrogenase (DHODH) is a key target in this pathway.
Bacterial pyrimidine biosynthesis pathway as a target for antibacterial agents.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of bioactive heterocyclic compounds. Its facile and regioselective functionalization through nucleophilic aromatic substitution reactions allows for the generation of diverse chemical libraries for drug discovery programs. The examples provided herein for kinase inhibitors, and antiviral and antibacterial agents highlight the broad therapeutic potential of heterocycles derived from this important intermediate. The detailed protocols and biological data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibiting pyrimidine biosynthesis impairs Ebola virus replication through depletion of nucleoside pools and activation of innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022 - Romeo - Current Medicinal Chemistry [journals.eco-vector.com]
- 6. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2,4-Dichloro-5-nitropyrimidine Reactions
Welcome to the technical support center for reactions involving 2,4-dichloro-5-nitropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and provide answers to frequently asked questions encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) on this compound?
A1: The nucleophilic substitution on this compound overwhelmingly favors reaction at the C4 position.[1][2] This high regioselectivity is attributed to the electronic stabilization of the Meisenheimer intermediate by the adjacent nitro group at the C5 position.[1][2] The negative charge of the intermediate formed upon nucleophilic attack at C4 can be effectively delocalized onto the nitro group, resulting in a more stable transition state compared to an attack at the C2 position.[1][2]
Q2: Are there exceptions to the C4 selectivity? How can I achieve substitution at the C2 position?
A2: Yes, while C4 selectivity is dominant, selective substitution at the C2 position can be achieved, most notably by using tertiary amines as nucleophiles.[3][4] This reaction proceeds through an in-situ N-dealkylation of an intermediate, yielding the C2-aminated product.[3] For other nucleophiles, achieving C2 selectivity is challenging and may require alternative strategies, such as using palladium catalysis with specific ligands and bases, although this is more established for other dichloropyrimidine systems.[4]
Q3: My reaction is giving a mixture of C2 and C4 isomers. How can I improve the regioselectivity?
A3: A mixture of isomers can arise if the reaction conditions are not optimal. To enhance C4 selectivity, ensure your reaction is run under kinetic control, often at room temperature or below, and that your nucleophile is not sterically hindered. For aminations, using primary or secondary amines with a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent such as acetonitrile (B52724) or THF is recommended.[1] If you are observing a significant amount of the C2 isomer, consider lowering the reaction temperature and ensuring slow addition of the nucleophile.
Q4: I am observing the formation of a di-substituted product. How can I favor mono-substitution?
A4: The second chlorine at the C2 position can be substituted under more forcing conditions.[2] To favor mono-substitution at the C4 position, it is crucial to use a controlled amount of the nucleophile (typically 1.0 to 1.1 equivalents). Running the reaction at a lower temperature and carefully monitoring its progress by TLC or LC-MS to stop it once the starting material is consumed can also prevent over-reaction.
Q5: What are the common side reactions to be aware of?
A5: Besides the formation of regioisomers and di-substituted products, other potential side reactions include:
-
Hydrolysis: this compound is moisture-sensitive and can decompose in the presence of water, especially under basic conditions, to form hydroxy-pyrimidines.[5] It is crucial to use anhydrous solvents and reagents.
-
Reduction of the nitro group: Under certain conditions, particularly with reducing agents or some nucleophiles, the nitro group can be reduced.[3]
-
Reaction with amine catalysts: Some amine catalysts, like N-methylpiperidine or triethylamine, can sometimes lead to the formation of amine-substituted side products.[5]
Q6: What are the recommended storage and handling procedures for this compound?
A6: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) to protect it from moisture.[6] It is a moisture-sensitive solid with a low melting point (28-32 °C).[6] It is also an irritant, so appropriate personal protective equipment (gloves, safety glasses) should be worn during handling.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low or no product yield | 1. Inactive reagents (hydrolysis of starting material).2. Reaction conditions not optimal (temperature too low, insufficient reaction time).3. Poor nucleophilicity of the reagent.4. Presence of water leading to hydrolysis. | 1. Use fresh or properly stored this compound. Ensure nucleophile and base are of high purity.2. Gradually increase the reaction temperature and monitor by TLC/LC-MS. If the reaction stalls, consider gentle heating.3. If using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonating an alcohol or thiol with a strong base to form the alkoxide or thiolate).4. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. |
| Formation of the wrong regioisomer (predominantly C2 instead of C4) | 1. Use of a tertiary amine nucleophile.2. Potentially complex interactions with certain substrates or catalysts. | 1. If C4 substitution is desired, use a primary or secondary amine instead of a tertiary amine.[3]2. For non-amine nucleophiles, re-verify the structure of your product. If C2 is confirmed, consider the electronic and steric effects of your specific nucleophile and any other substituents on the pyrimidine (B1678525) ring.[9] |
| Mixture of mono- and di-substituted products | 1. Excess nucleophile.2. Reaction run for too long or at too high a temperature. | 1. Use a stoichiometric amount of the nucleophile (1.0-1.1 equivalents).2. Monitor the reaction closely and stop it as soon as the starting material is consumed. Run the reaction at the lowest effective temperature. |
| Presence of multiple unidentified spots on TLC | 1. Decomposition of starting material or product.2. Complex side reactions.3. Reaction with solvent or impurities. | 1. Ensure anhydrous conditions and an inert atmosphere. Check the stability of your product under the reaction and work-up conditions.2. Simplify the reaction mixture where possible (e.g., use a cleaner solvent, a different base).3. Use high-purity, anhydrous solvents. |
| Difficult purification | 1. Similar polarity of starting material, product, and byproducts.2. Formation of baseline, highly polar impurities. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Consider alternative purification techniques like preparative HPLC or crystallization.2. During work-up, a thorough aqueous wash can help remove highly polar impurities. |
Quantitative Data Summary
The regioselectivity of nucleophilic substitution on this compound is highly dependent on the nature of the nucleophile. The following table summarizes typical outcomes with different classes of nucleophiles.
| Nucleophile Class | Representative Nucleophile | Typical Conditions | Observed Regioselectivity (C4:C2 Ratio) | Reference |
| Primary/Secondary Amines | Cyclopentylamine | Acetonitrile, Triethylamine, Room Temp. | Predominantly C4 | [1] |
| Diethylamine | Chloroform (B151607), iPr₂NEt, 40 °C | >9:1 to 19:1 | [1][3] | |
| Tertiary Amines | Triethylamine | Chloroform, Room Temp. | Excellent C2 selectivity | [3][10] |
| Alkoxides | Sodium Methoxide | Methanol | Predominantly C4 | [1] |
| Thiols | Thiophenol | DMF, K₂CO₃ | Predominantly C4 | [1] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination
This protocol describes a typical reaction for the selective substitution at the C4 position using a primary or secondary amine.
-
Reactant Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous acetonitrile (or THF, DCM). In a separate flask, prepare a solution of the amine nucleophile (1.0-1.1 equiv.) and a non-nucleophilic base such as triethylamine (1.5-2.0 equiv.) in the same anhydrous solvent.
-
Reaction: Slowly add the amine/base solution to the stirred solution of this compound at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 10 minutes to a few hours.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Procedure for C2-Selective Amination using a Tertiary Amine
This protocol is adapted for achieving C2 selectivity.
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in chloroform (CHCl₃), add the tertiary amine (e.g., triethylamine, 2.0 equiv.).
-
Reaction Execution: Stir the mixture at room temperature for 1-3 hours. For less reactive tertiary amines, gentle heating (e.g., 40 °C) may be required.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the 4-chloro-5-nitro-N,N-dialkylpyrimidin-2-amine product (after in-situ dealkylation).[4]
Visual Guides
Signaling Pathways and Experimental Workflows
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Caption: Factors influencing regioselectivity in SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 49845-33-2|this compound|BLD Pharm [bldpharm.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2,4-Dichloro-5-nitropyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-nitropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic substitution on this compound?
A1: The regioselectivity is highly dependent on the nucleophile used. Generally, for SNAr reactions on 2,4-dichloropyrimidines with an electron-withdrawing group at the C-5 position, substitution is favored at the C4 position.[1][2] This is because the C4 position is more activated and sterically more accessible.[3] However, an interesting exception occurs with tertiary amines, which have been shown to exhibit excellent selectivity for the C2 position.[1][4][5]
Q2: Why is the C4 position generally more reactive towards primary and secondary amines?
A2: The enhanced reactivity at the C4 position is attributed to electronic factors. The electron-withdrawing nitro group at C5, along with the pyrimidine (B1678525) ring nitrogens, activates both chlorine atoms for nucleophilic attack. For primary and secondary amines, the attack at the C4 position (para to one of the ring nitrogens) is generally favored over the C2 position which is ortho to both ring nitrogens.
Q3: What reaction conditions are typically employed for nucleophilic substitution on this compound?
A3: The reaction is often carried out in a polar aprotic solvent such as acetonitrile (B52724), ethanol, or THF.[3] A non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is commonly added to neutralize the HCl generated during the reaction.[2] The reaction temperature can range from room temperature to moderate heating (e.g., 50-80°C), depending on the reactivity of the nucleophile.[3]
Q4: Can di-substitution occur, and how can it be controlled?
A4: Yes, di-substitution is a potential side reaction, especially if an excess of the nucleophile is used or if the reaction is run for a prolonged time at elevated temperatures. To favor mono-substitution, it is recommended to use a stoichiometric amount of the nucleophile (typically 1.0-1.2 equivalents) and to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).[2] Lowering the reaction temperature can also help improve selectivity for the mono-substituted product.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction is showing low to no conversion of the starting material. What are the possible causes and solutions?
-
Answer:
-
Insufficient Activation: Ensure that the reaction conditions are appropriate for the chosen nucleophile. Weaker nucleophiles may require higher temperatures or longer reaction times.
-
Poor Nucleophile: If using a neutral nucleophile like an alcohol or a weakly basic amine, consider converting it to its more nucleophilic conjugate base (e.g., an alkoxide or an amide) using a suitable non-nucleophilic base.
-
Inadequate Temperature: Some nucleophiles require heating to react efficiently. Gradually increase the reaction temperature and monitor the progress by TLC.[2]
-
Starting Material Purity: Impurities in the this compound or the nucleophile can inhibit the reaction. Ensure all reagents are of high purity.
-
Issue 2: Formation of Multiple Products or Side Reactions
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?
-
Answer:
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Di-substitution: This is a common side reaction. To minimize it, use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents) and avoid excessive heating or prolonged reaction times.[2]
-
Hydrolysis: The starting material and the chlorinated products can be susceptible to hydrolysis, especially in the presence of water and base. Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[2]
-
Reaction with Solvent: If using a nucleophilic solvent like methanol (B129727) or ethanol, it may compete with your intended nucleophile.[2] Consider using a non-nucleophilic solvent like THF, acetonitrile, or DMF.
-
Issue 3: Incorrect Regioselectivity
-
Question: The substitution is occurring at the wrong position. How can I control the regioselectivity?
-
Answer:
-
C4-Selectivity: For substitution at the C4 position, primary and secondary amines are generally reliable nucleophiles.
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C2-Selectivity: To achieve substitution at the C2 position, tertiary amines have been shown to be effective.[1][4][5] This proceeds through an in-situ N-dealkylation of an intermediate.[4][5]
-
Issue 4: Difficulty in Product Purification
-
Question: My crude product is difficult to purify. What purification strategies are recommended?
-
Answer:
-
Aqueous Workup: After the reaction is complete, an aqueous workup can help remove inorganic salts and water-soluble impurities. Partitioning the product between an organic solvent (like ethyl acetate) and water is a common first step.[6]
-
Column Chromatography: Silica (B1680970) gel column chromatography is often effective for separating the desired product from unreacted starting materials and side products.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for purification.
-
Data Presentation
Table 1: Regioselectivity of Amination of this compound
| Nucleophile Type | Predominant Position of Substitution | Reference |
| Primary Amines | C4 | [3] |
| Secondary Amines | C4 | [3] |
| Tertiary Amines | C2 | [1][4][5] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., acetonitrile or ethanol).
-
Reagent Addition: Add the primary or secondary amine nucleophile (1.0-1.2 eq.) to the stirred solution.
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Base Addition: Add a non-nucleophilic base such as triethylamine (2.0-3.0 eq.).[3]
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Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80°C.[3] Monitor the reaction progress by TLC until the starting material is consumed.
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Workup: Upon completion, remove the solvent under reduced pressure. Partition the residue between ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: C2-Selective Amination using a Tertiary Amine
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Reaction Setup: In a suitable flask, dissolve this compound (1.0 eq.) in an anhydrous solvent such as chloroform.
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Reagent Addition: Add the tertiary amine (e.g., triethylamine) to the solution.
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Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is often rapid.
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Workup and Purification: Once the starting material is consumed, concentrate the reaction mixture and purify by silica gel column chromatography to isolate the C2-aminated product, which results from an in-situ dealkylation.[4][5]
Visualizations
Caption: General two-step mechanism for SNAr reactions.
References
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Side products in 2,4-Dichloro-5-nitropyrimidine reactions and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-5-nitropyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, focusing on side product formation and removal.
Issue 1: Presence of an Unexpected Isomer in the Reaction Mixture
Question: My reaction with an amine nucleophile was expected to yield the C4-substituted product, but I'm observing a significant amount of an isomeric byproduct. What is this, and how can I remove it?
Answer:
The most common isomeric byproduct is the C2-substituted 2-chloro-4-(substituted)-5-nitropyrimidine. While nucleophilic attack is generally favored at the C4 position due to greater stabilization of the Meisenheimer intermediate, the C2 isomer can form, particularly with certain nucleophiles or under specific reaction conditions.
Identification: The two isomers can often be distinguished by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Removal:
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Silica (B1680970) Gel Column Chromatography: This is the most effective method for separating the C4 and C2 isomers. A carefully selected eluent system is crucial for good separation.
-
Recommended Eluent Systems:
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Hexane (B92381)/Ethyl Acetate (B1210297) gradient (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
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Dichloromethane (B109758)/Methanol mixtures for more polar compounds.
-
-
-
Recrystallization: If the isomeric impurity is present in a small amount, recrystallization may be effective.
-
Suitable Solvents: Ethanol, isopropanol, or mixtures of ethyl acetate and hexane are often good choices for substituted nitropyrimidines.
-
Experimental Protocol: Separation of C4 and C2 Isomers by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel, using a slurry method with your chosen starting eluent (e.g., 95:5 hexane/ethyl acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the starting solvent system, gradually increasing the polarity by adding more ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure desired isomer.
Logical Relationship for Isomer Formation
Caption: General reaction pathways for nucleophilic substitution.
Issue 2: Formation of a Di-substituted Byproduct
Question: I am trying to synthesize a mono-substituted product, but I am also getting a significant amount of a di-substituted byproduct. How can I prevent this and remove it?
Answer:
Di-substitution occurs when the nucleophile reacts with both chlorine atoms on the pyrimidine (B1678525) ring. This is more likely to happen if an excess of the nucleophile is used or if the reaction is run for an extended period or at a high temperature.
Prevention:
-
Stoichiometry Control: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the nucleophile.
-
Controlled Addition: Add the nucleophile slowly to the reaction mixture, especially at the beginning of the reaction.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Monitoring: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed.
Removal:
-
Column Chromatography: The di-substituted product is typically less polar than the mono-substituted product and can be separated by silica gel chromatography.
-
Recrystallization: The difference in solubility between the mono- and di-substituted products may allow for separation by recrystallization.
Issue 3: Product Decomposition During Workup
Question: I seem to be losing a significant amount of my product during the aqueous workup. What could be the cause, and how can I avoid it?
Answer:
Substituted nitropyrimidines can be susceptible to hydrolysis, especially under basic conditions or at elevated temperatures. The chlorine and nitro groups activate the pyrimidine ring, making it prone to attack by water or hydroxide (B78521) ions.[1]
Prevention:
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Controlled Quenching: Quench the reaction mixture by slowly adding it to a cold, dilute solution of a weak acid (e.g., saturated ammonium (B1175870) chloride) or a mild base (e.g., sodium bicarbonate). Avoid using strong bases like sodium hydroxide.
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Low Temperature: Perform the workup at a low temperature (0-5 °C) to minimize the rate of hydrolysis.
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Prompt Extraction: Immediately extract the product into an organic solvent after quenching to minimize its contact time with the aqueous phase.
Experimental Workflow for Hydrolysis Prevention
References
Technical Support Center: Purification of 2,4-Dichloro-5-nitropyrimidine Derivatives by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-5-nitropyrimidine derivatives. The following sections offer solutions to common issues encountered during chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound derivatives?
A1: The most common and effective method for the purification of this compound derivatives is silica (B1680970) gel flash column chromatography.[1] This technique is well-suited for separating the target compound from reaction impurities and byproducts. Recrystallization and Solid-Phase Extraction (SPE) can also be employed as alternative or supplementary purification steps.
Q2: What are the typical impurities encountered in the synthesis of this compound derivatives?
A2: Impurities can originate from starting materials, side-products, or degradation. Common impurities may include unreacted this compound, starting amines or alcohols used for substitution reactions, and potentially regioisomers depending on the reaction conditions.
Q3: How can I assess the purity of my this compound derivative?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor reaction progress and assess the purity of fractions during column chromatography. For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: What is the appearance and solubility of this compound?
A4: this compound is typically a yellow solid.[2] It has slight solubility in chloroform (B151607) and methanol (B129727).[3] The solubility of its derivatives will vary based on the nature of the substituents.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the chromatographic purification of this compound derivatives.
Issue 1: Poor Separation of Spots on TLC and Column Chromatography
| Possible Cause | Recommended Solution |
| Incorrect Solvent System Polarity | Optimize the mobile phase using TLC. A good starting point for many this compound derivatives is a hexane/ethyl acetate (B1210297) solvent system. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.5 for the target compound.[4] If separation is still poor, consider trying other solvent systems such as dichloromethane (B109758)/methanol. |
| Co-elution of Impurities | If impurities have similar polarity to the product, consider using a longer column to increase the separation resolution. A shallower solvent gradient during elution can also improve separation. |
| Compound Streaking on TLC/Column | Streaking can be caused by compound insolubility in the mobile phase or strong interactions with the silica gel. Try a different solvent system in which your compound is more soluble. For basic compounds, adding a small amount of triethylamine (B128534) (e.g., 0.1-1%) to the eluent can help to reduce tailing.[5] |
Issue 2: Product Decomposition on Silica Gel
| Possible Cause | Recommended Solution |
| Acidity of Silica Gel | The silanol (B1196071) groups on the surface of silica gel are acidic and can cause decomposition of sensitive compounds.[6] |
| Deactivate the silica gel: Prepare a slurry of silica gel in your eluent and add 1% triethylamine. Stir for a few minutes, then pack the column as usual. This will neutralize the acidic sites.[5] | |
| Use an alternative stationary phase: If deactivation is not sufficient, consider using a less acidic stationary phase such as alumina (B75360) (neutral or basic) or Florisil.[1] | |
| Perform a 2D TLC test: To confirm instability on silica, spot your compound in one corner of a square TLC plate, run the plate in one direction, dry it, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, your compound is decomposing on the silica.[7] |
Issue 3: Low Recovery of Purified Product
| Possible Cause | Recommended Solution |
| Product is too soluble in the eluent | If the product has a high Rf value even in low polarity solvents, it may elute very quickly and be difficult to separate from non-polar impurities, leading to mixed fractions and lower recovered yield of pure product. Use a less polar solvent system to achieve a lower Rf. |
| Irreversible Adsorption to Silica | Highly polar or basic compounds can bind strongly and sometimes irreversibly to the silica gel.[6] Adding a competitive polar solvent (e.g., a small amount of methanol in dichloromethane) or a base like triethylamine to the eluent can help to elute the compound. |
| Improper Column Packing or Running | Air bubbles or cracks in the silica bed can lead to channeling and poor separation, resulting in mixed fractions. Ensure the column is packed uniformly. Running the column too fast can also decrease separation efficiency. |
Data Presentation
Table 1: Representative Chromatographic Conditions for this compound Derivatives
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Typical Rf Range | Notes |
| Amine-substituted derivatives | Silica Gel | Hexane/Ethyl Acetate (gradient) | 0.2 - 0.6 | The polarity of the eluent should be adjusted based on the polarity of the amine substituent. More polar amines will require a higher percentage of ethyl acetate. |
| Ether/Thioether derivatives | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Hexane | 0.3 - 0.7 | These derivatives are generally less polar than the amine-substituted analogs. |
| Parent this compound | Silica Gel | Hexane/Ethyl Acetate (e.g., 9:1) | ~0.5 | This can be used as a reference point for developing methods for derivatives. |
Note: The values in this table are intended as a starting point. Optimal conditions will vary depending on the specific derivative and should be determined empirically using TLC.
Experimental Protocols
Protocol 1: Flash Column Chromatography of a 2,4-Disubstituted-5-nitropyrimidine
-
Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
The ideal solvent system will give the desired product an Rf value between 0.2 and 0.5 and show good separation from impurities.[4]
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the solvent used for the slurry.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor chromatographic separation.
Caption: General workflow for chromatographic purification.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
How to avoid di-substitution in 2,4-Dichloro-5-nitropyrimidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-5-nitropyrimidine. The focus is on controlling reaction conditions to achieve selective mono-substitution and avoid the formation of di-substituted byproducts.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction yield a mixture of mono- and di-substituted products?
A1: Formation of di-substituted products is a common issue when attempting mono-substitution on this compound. The primary causes are:
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Excess Nucleophile: Using more than one equivalent of the nucleophile significantly increases the likelihood of a second substitution event occurring after the first.
-
High Reaction Temperature: Elevated temperatures provide the necessary activation energy to overcome the higher energy barrier for the second substitution, which is generally slower than the first.
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the initial mono-substitution is complete can lead to the gradual formation of the di-substituted product.
Q2: How can I favor mono-substitution and avoid di-substitution?
A2: To achieve selective mono-substitution, careful control of reaction parameters is crucial.
-
Stoichiometry: Use a strict 1.0 to 1.1 molar equivalents of your nucleophile relative to the this compound.
-
Temperature Control: Conduct the reaction at the lowest feasible temperature. For many common nucleophiles like primary and secondary amines, room temperature is sufficient.[1]
-
Slow Addition: Add the nucleophile solution slowly to the solution of the pyrimidine. This helps to maintain a low instantaneous concentration of the nucleophile, further disfavoring di-substitution.
-
Reaction Monitoring: Closely monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.[1]
Q3: I am trying to substitute with a primary/secondary amine. Which position (C2 or C4) will react?
A3: For nucleophilic aromatic substitution (SNAr) reactions with primary and secondary amines, there is a strong and predictable regioselectivity for substitution at the C4 position.[1] This is due to the powerful electron-withdrawing nitro group at the C5 position, which provides greater resonance stabilization for the Meisenheimer intermediate formed during nucleophilic attack at C4 (para to the nitro group) compared to attack at C2.[1][2]
Q4: Is it possible to achieve selective substitution at the C2 position?
A4: Yes, selective C2 substitution is possible under specific conditions. While most nucleophiles favor the C4 position, using tertiary amines (e.g., triethylamine) as the nucleophile has been shown to provide excellent C2 selectivity.[3][4][5][6] This occurs through a novel mechanism involving an in-situ N-dealkylation of a quaternary ammonium (B1175870) intermediate.[3][5][6]
Q5: My reaction is sluggish or not proceeding. What are some potential reasons?
A5: Several factors could contribute to a slow or incomplete reaction:
-
Poor Nucleophilicity: The attacking species may not be a strong enough nucleophile. Consider using a stronger nucleophile or adding a non-nucleophilic base to deprotonate it in situ, thereby increasing its reactivity.
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like acetonitrile, THF, or DMF are generally effective for SNAr reactions.
-
Starting Material Quality: Ensure the this compound is pure and dry. The compound is sensitive to moisture.
-
Insufficient Activation: While the nitro group is strongly activating, particularly weak nucleophiles may still require gentle heating to proceed at a reasonable rate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of di-substituted product observed. | 1. Excess nucleophile used. 2. Reaction temperature is too high. 3. Reaction time is too long. | 1. Reduce the amount of nucleophile to 1.0-1.1 equivalents. 2. Run the reaction at a lower temperature (e.g., 0 °C or room temperature). 3. Monitor the reaction closely with TLC and quench it immediately upon consumption of the starting material. |
| Low yield of the desired mono-substituted product. | 1. Reaction has not gone to completion. 2. The nucleophile is not sufficiently reactive. 3. Product loss during workup or purification. | 1. Allow the reaction to run longer, monitoring periodically. Consider a modest increase in temperature. 2. Add a non-nucleophilic base (e.g., triethylamine (B128534), DIPEA) to enhance nucleophilicity.[1] 3. Optimize the extraction and chromatography conditions to minimize product loss. |
| Mixture of C2 and C4 isomers is formed. | 1. This is generally rare with primary/secondary amines but could be influenced by sterically bulky nucleophiles or specific reaction conditions. 2. Use of a tertiary amine nucleophile when C4 substitution was desired. | 1. Purify the desired C4 isomer using column chromatography.[1] 2. To obtain the C4 product, switch to a corresponding primary or secondary amine as the nucleophile. |
| Starting material remains unreacted. | 1. Reaction conditions are too mild. 2. The nucleophile is too weak. 3. The quality of reagents or solvent is poor. | 1. Gradually increase the reaction temperature and monitor for product formation. 2. If applicable, convert the nucleophile to its conjugate base with a strong, non-nucleophilic base. 3. Ensure all reagents are pure and solvents are anhydrous. |
Data Presentation
Regioselectivity of Mono-substitution with Various Nucleophiles
| Nucleophile Class | Representative Nucleophile | Typical Conditions | Regioselectivity (C4:C2 Ratio) |
| Primary/Secondary Amines | Cyclopentylamine | Acetonitrile, Triethylamine, Room Temp | Predominantly C4[1] |
| Diethylamine | Chloroform (B151607), i-Pr₂NEt, 40 °C | >9:1[1] | |
| Tertiary Amines | Triethylamine | Chloroform, Room Temp | Excellent C2 Selectivity[4][5] |
| Alkoxides | Sodium Methoxide | Methanol | Predominantly C4[1] |
| Thiols | Thiophenol | DMF, K₂CO₃ | Predominantly C4[1] |
Note: The high C4 selectivity for alkoxides and thiols is based on the well-established principles of SNAr on 5-nitro-substituted dihalopyrimidines.[1]
Experimental Protocols
Protocol 1: Selective Synthesis of 4-Substituted-2-chloro-5-nitropyrimidine (General C4-Substitution)
This protocol describes a general procedure for the highly regioselective mono-substitution at the C4 position using an amine nucleophile.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, THF).
-
Nucleophile Preparation: In a separate flask, prepare a solution of the primary or secondary amine (1.0-1.1 eq.) and a non-nucleophilic base such as triethylamine (1.2-2.0 eq.) in the same anhydrous solvent.[7]
-
Reaction: Slowly add the amine/base solution to the stirred solution of this compound at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically rapid, from 10 minutes to a few hours).[1]
-
Work-up: Once complete, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.[7]
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the pure 4-substituted product.[1]
Protocol 2: Selective Synthesis of 2-Substituted-4-chloro-5-nitropyrimidine (C2-Substitution)
This protocol utilizes a tertiary amine to achieve high regioselectivity for substitution at the C2 position.[4][5]
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in chloroform (CHCl₃), add the tertiary amine (e.g., triethylamine, 2.0 eq.).[4]
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically fast and can be complete within 1 hour.[4]
-
Monitoring and Work-up: Monitor reaction completion by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(dialkylamino)-4-chloro-5-nitropyrimidine product, which results from the in-situ dealkylation.[4]
Visualizations
Caption: Workflow for selective mono-substitution.
Caption: Nucleophile-dependent regioselectivity pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 2,4-Dichloro-5-nitropyrimidine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 2,4-dichloro-5-nitropyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The main challenges include managing the exothermic nature of the reaction, ensuring efficient heat transfer in larger reactors, dealing with the product's sensitivity to water and high temperatures, preventing the formation of emulsions during workup, and controlling the formation of impurities such as dimers or trimers that can negatively impact subsequent reactions.[1]
Q2: How does the choice of catalyst and its potential for poisoning affect the downstream processing of this compound?
A2: In subsequent reactions, such as catalytic hydrogenation, unreacted this compound can react with the product to form low-solubility side-products like dimers or trimers. These byproducts can adhere to the catalyst surface, leading to deactivation and halting the reaction.[1]
Q3: What are the key safety precautions to consider during the scale-up of this reaction?
A3: Key safety measures include handling phosphorus oxychloride (a common reagent) in a well-ventilated area, using appropriate personal protective equipment (gloves, goggles, lab coat), and carefully controlling the reaction temperature to prevent runaway reactions. The quenching of excess phosphorus oxychloride is highly exothermic and must be done with caution, for instance, by slowly adding the reaction mixture to ice-cold water.[2]
Q4: How can the workup process be optimized for large-scale synthesis to avoid product loss and emulsion formation?
A4: A finely controlled workup process is crucial.[1] To minimize product decomposition, it is important to limit the product's contact time with water.[2] Quenching the reaction mixture in a toluene-water system at low temperatures (0-10°C) can help control the exotherm and facilitate phase separation.[1] Vigorous stirring during quenching followed by a standing period can aid in breaking up emulsions.
Q5: What are typical yields and purity levels that can be expected at different scales?
A5: At a laboratory scale (e.g., starting with 260g of 5-nitrouracil), a yield of around 80% with a purity of 98.5% has been reported.[3] In a large-scale process (e.g., 100 kg scale), an assay yield of approximately 84% has been achieved.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Product decomposition during reaction or workup. - Suboptimal activity of the chlorinating agent (e.g., degraded phosphorus oxychloride). - Formation of side products. | - Optimize Reaction Conditions: Ensure sufficient reaction time and maintain the recommended temperature (e.g., reflux).[2] - Control Workup: Minimize contact with water and high temperatures during quenching and extraction.[1] Use a "reverse quench" by adding the reaction mixture to cold water.[2] - Use High-Quality Reagents: Employ fresh or purified phosphorus oxychloride. - Control Reaction Parameters: Avoid overheating and unnecessarily long reaction times to minimize byproduct formation.[2] |
| Poor Purity | - Presence of unreacted starting material. - Residual chlorinating agent (phosphorus oxychloride). - Formation of colored impurities or byproducts. | - Ensure Complete Reaction: Monitor the reaction progress using a suitable analytical method (e.g., GC) to confirm the disappearance of the starting material. - Thorough Quenching and Washing: Ensure complete hydrolysis of excess phosphorus oxychloride during workup. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help remove acidic byproducts.[2] - Purification: Employ purification techniques such as treatment with activated carbon followed by filtration, or recrystallization.[3] |
| Formation of Emulsions during Workup | - Vigorous mixing of aqueous and organic phases, especially at a large scale. - Presence of finely divided solids. | - Controlled Quenching: Add the reaction mixture to the quench solution in a controlled manner with efficient but not overly vigorous stirring. - Allow for Phase Separation: After quenching, allow the mixture to stand for a sufficient period to allow the layers to separate.[1] - Filtration: If solids are present, filtration before extraction may be beneficial. |
| Exothermic Runaway Reaction | - Poor heat dissipation in a large reactor. - Too rapid addition of reagents. | - Controlled Addition: Add reagents, particularly the catalyst or highly reactive components, in portions or via a dropping funnel at a controlled rate. - Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to manage the heat generated. - Temperature Monitoring: Continuously monitor the internal reaction temperature. |
Quantitative Data
Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales
| Parameter | Laboratory Scale | Pilot/Industrial Scale |
| Starting Material | 260 g of 5-nitrouracil[3] | 100 kg[1] |
| Chlorinating Agent | 1000 g of phosphorus oxychloride[3] | Not specified in detail, but phosphorus oxychloride is used[1] |
| Catalyst/Additive | 25 g of DMF[3] | N,N-diethylaniline in toluene[1] |
| Reaction Temperature | 50-100°C, then reflux[3] | 60-65°C[1] |
| Workup Solvent | Dichloroethane[3] | Toluene[1] |
| Quench Temperature | Cooled, then poured into ice water[3] | 0-10°C[1] |
| Final Product Quantity | 255 g[3] | Not specified |
| Yield | 80%[3] | ~84% (assay yield)[1] |
| Purity | 98.5%[3] | Not specified |
Experimental Protocols
Laboratory Scale Synthesis of this compound[3]
-
Reaction Setup: In a 2000 mL four-necked flask equipped with a thermometer, condenser, and stirrer, add 260 g of 5-nitrouracil.
-
Reagent Addition: Add 1000 g of phosphorus oxychloride to the flask.
-
Heating: Raise the temperature of the mixture to 50°C.
-
Catalyst Addition: While controlling the temperature between 50°C and 100°C, add 25 g of DMF.
-
Reflux: Bring the reaction mixture to reflux and continue for 5 minutes. The reaction should be monitored by gas chromatography until the product content in the reaction solution is 95% or more.
-
Reagent Recovery: At the end of the reaction, recover the excess phosphorus oxychloride under reduced pressure until a solid precipitates.
-
Workup:
-
Cool the mixture and add 600 g of dichloroethane, stirring for 10 minutes.
-
Pour the mixture into 500 g of ice water and stir to separate the layers.
-
To the dichloroethane layer, add 10 g of activated carbon and heat to 50-70°C, stirring for 10-30 minutes.
-
Filter the mixture and add 20 g of anhydrous sodium sulfate (B86663) to the filtrate to dry.
-
-
Isolation: Recover the dichloroethane by distillation under reduced pressure to obtain the final product.
Upscaled Workup Procedure[1]
-
Quenching Setup: In a separate reactor (Reactor #2), charge 500 ml of water and 350 ml of toluene (B28343) and cool the mixture to 0-5°C.
-
Quenching: Cool the reaction mixture from the synthesis (in Reactor #1) to 0-10°C. Slowly quench the reaction mixture from Reactor #1 into Reactor #2 over 1-2 hours, maintaining the temperature at 0-10°C.
-
Phase Separation: Stir the resulting mixture at 0-10°C for 20-40 minutes and then allow it to stand at the same temperature for 20-40 minutes to allow for phase separation.
-
Extraction: Extract the bottom aqueous layer with 100 ml of toluene.
-
Isolation: Combine the two organic layers and concentrate them under reduced pressure (65 mbar) at a temperature below 60°C until dryness to obtain the product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scaling up this compound synthesis.
References
Unexpected reactivity of 2,4-Dichloro-5-nitropyrimidine in synthesis
Welcome to the technical support center for 2,4-dichloro-5-nitropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes unpredictable reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with this compound.
Q1: My nucleophilic substitution reaction is showing poor regioselectivity, resulting in a mixture of C2 and C4 substituted products. How can I improve selectivity?
A1: Poor regioselectivity is a common issue. Generally, nucleophilic aromatic substitution (SNAr) on this compound favors the C4 position due to the electronic stabilization of the Meisenheimer intermediate by the adjacent nitro group.[1] However, several factors can influence this selectivity.
-
For C4 Selectivity:
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Nucleophile Choice: Primary and secondary amines, alkoxides, and thiols typically favor C4 substitution.[2]
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Reaction Conditions: Lower temperatures often enhance selectivity. Running the reaction at room temperature or below may improve the C4-substituted product yield.
-
-
For C2 Selectivity (Unexpected Reactivity):
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Tertiary Amines: A notable exception to the C4-selectivity rule is the use of tertiary amines as nucleophiles. These can lead to excellent C2 selectivity through an in-situ N-dealkylation mechanism.[1][3] If you are unintentionally using a tertiary amine as a base and observing C2 substitution, consider a non-nucleophilic base instead.
-
Below is a logical workflow for troubleshooting regioselectivity issues.
Caption: Troubleshooting workflow for regioselectivity.
Q2: My reaction is proceeding very slowly or not at all. What can I do?
A2: If your reaction is sluggish, consider the following factors:
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Solvent: Ensure you are using an appropriate anhydrous solvent. Acetonitrile, DMF, and dichloromethane (B109758) are commonly used.[2][4]
-
Base: For amine substitutions, a base like triethylamine (B128534) or potassium carbonate is often required to neutralize the HCl generated.[4][5] Ensure the base is added in sufficient quantity (typically 1.1 to 2.0 equivalents).
-
Temperature: While low temperatures can improve selectivity, some nucleophiles may require heating to proceed at a reasonable rate. If selectivity is not an issue, gradually increasing the temperature (e.g., to 80°C) may be necessary.[5]
-
Reagent Quality: Verify the purity of your this compound and the nucleophile. The starting material can degrade over time, and impurities in the nucleophile can inhibit the reaction.
Q3: I've isolated my product, but the yield is very low. Where could I have lost it?
A3: Low yields can result from issues during the reaction or the workup process.
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Incomplete Reaction: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before starting the workup.
-
Workup Issues:
-
Aqueous Solubility: Your product might have some solubility in the aqueous layer during extraction. It's good practice to check the aqueous layer by TLC before discarding it.[6]
-
Product Instability: The product may be sensitive to the pH of the workup conditions. If you are using an acidic or basic wash, test the stability of a small sample of your product under these conditions first.[6]
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Volatility: Some substituted pyrimidines can be volatile. If you are removing the solvent under high vacuum and/or with heating, you may be losing product. Check the contents of your rotovap trap.[6]
-
Purification: Product can be lost during column chromatography if it streaks or is difficult to separate from byproducts. Ensure you have an optimized solvent system for your column.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic substitution on this compound?
A1: The general rule for nucleophilic aromatic substitution (SNAr) on this compound is that the incoming nucleophile will preferentially replace the chlorine atom at the C4 position.[1] This is because the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack at C4 is more effectively stabilized by resonance delocalization onto the electron-withdrawing nitro group at the C5 position.[2]
Caption: General mechanism of SNAr on this compound.
Q2: Are there any exceptions to the C4-selectivity rule?
A2: Yes, a significant and synthetically useful exception exists. Reactions with tertiary amine nucleophiles have been shown to exhibit excellent selectivity for the C2 position.[1][3] This "unexpected" reactivity provides a valuable method for synthesizing 2-substituted pyrimidines, which are otherwise difficult to access. The reaction proceeds through an in-situ N-dealkylation of an intermediate.[3]
Q3: What are some typical reaction conditions for nucleophilic substitution?
A3: The optimal conditions will depend on the specific nucleophile and desired outcome. However, here are some general starting points.
| Nucleophile | Target Position | Typical Conditions | Yield Range (%) |
| Primary/Secondary Amine | C4 | Amine (1.1 eq), Et₃N (1.2 eq), Acetonitrile, RT, 10-30 min | 70-95 |
| Alkoxide | C4 | NaOR (generated in situ with Na metal), ROH solvent, Reflux | 60-85 |
| Tertiary Amine | C2 | Tertiary Amine (1.0-2.0 eq), Solvent (e.g., CH₂Cl₂), RT to 40°C | 60-90 |
Data synthesized from information in multiple sources.[2][3][4][7]
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination
This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine to achieve C4 substitution.
Caption: Experimental workflow for C4-selective amination.
Detailed Steps:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent like acetonitrile.
-
To this solution, add the amine (1.1 eq) followed by a base such as triethylamine (1.2 eq).[4]
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Stir the mixture at room temperature. The reaction is often rapid and can be monitored by Thin-Layer Chromatography (TLC).[4]
-
Upon completion, concentrate the reaction mixture under vacuum.
-
Perform a standard aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
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Wash the organic layer with water and then brine, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude product by silica gel column chromatography.
Protocol 2: Procedure for C2-Selective Amination using a Tertiary Amine
This protocol is adapted from literature procedures demonstrating the C2-selective reaction.[1][3]
Detailed Steps:
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Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane.
-
Add the tertiary amine nucleophile (1.0-2.0 eq).
-
Stir the reaction at room temperature or warm gently to 40°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography to isolate the 2-substituted product. Note that the product will be a secondary amine due to in-situ dealkylation.[3]
References
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,4-Dichloro-5-nitropyrimidine
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4-Dichloro-5-nitropyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the chlorination of 5-nitrouracil (B18501) using phosphorus oxychloride (POCl₃) as both the reagent and solvent.[1] This reaction is often facilitated by a catalyst, such as N,N-dimethylformamide (DMF) or N,N-dimethylaniline.[1]
Q2: What is the expected yield for this synthesis?
A2: Reported yields can vary, but a well-optimized process can achieve yields of 80% or higher.[1] One scaled-up process reported an assay yield of 84%, highlighting that careful control of reaction and workup conditions can significantly impact the outcome.[2]
Q3: Why is temperature control critical during the reaction?
A3: Temperature control is crucial for several reasons. The reaction with phosphorus oxychloride is typically heated to reflux to ensure complete conversion.[1] However, the product, this compound, can be sensitive to high temperatures, which may lead to decomposition.[2] Therefore, maintaining the recommended temperature range and monitoring the reaction's progress is vital to maximize yield and minimize degradation.
Q4: How should the reaction be monitored for completion?
A4: The reaction's progress can be tracked by analyzing aliquots of the reaction mixture. One method is to monitor the product content in the gas phase of the reaction solution. The reaction is typically considered complete when the product content reaches 95% or more.[1]
Troubleshooting Guide
Issue 1: Low Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction is heated to the appropriate temperature (reflux) and for a sufficient duration. Use a catalyst like DMF to drive the reaction to completion.[1] Monitor the reaction until at least 95% of the starting material is converted.[1] |
| Product Decomposition During Workup | This compound is susceptible to hydrolysis and decomposition, especially in the presence of water or at elevated temperatures.[2] The workup should be performed under cooled conditions. For instance, after recovering excess POCl₃, the residue should be cooled before adding a solvent like dichloroethane and then pouring it into ice water.[1] |
| Formation of Side Products | The choice of catalyst can influence the formation of byproducts. Certain amine catalysts can lead to amine-substituted side products, which complicates purification and reduces the yield.[2] Using a catalyst like DMF is a common approach to mitigate this.[1] |
| Losses During Extraction | Emulsion formation during the aqueous workup can make phase separation difficult and lead to product loss.[2] Ensure vigorous stirring during the quench and allow adequate time for the layers to separate. If emulsions persist, the addition of brine may help break them. |
Issue 2: Poor Purity of the Final Product
| Possible Cause | Suggested Solution |
| Residual Phosphorus Oxychloride (POCl₃) | After the reaction is complete, it is crucial to remove the excess POCl₃, typically by distillation under reduced pressure.[1] Inadequate removal will contaminate the product. |
| Side Product Contamination | As mentioned, side reactions can generate impurities. If amine-substituted byproducts are suspected, revisiting the choice of catalyst may be necessary.[2] |
| Degradation During Purification | The product's sensitivity to heat and water must be considered during all purification steps.[2] For example, if using activated carbon for decolorization, the treatment should be brief and at a moderate temperature (e.g., 50-70°C for 10-30 minutes) to avoid degradation.[1] |
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Reference |
| Starting Material | 5-Nitrouracil | 5-Nitrouracil | [1],[2] |
| Chlorinating Agent | Phosphorus Oxychloride | Phosphorus Oxychloride | [1],[2] |
| Catalyst/Additive | N,N-Dimethylformamide (DMF) | Not explicitly stated, but part of a finely controlled process | [1],[2] |
| Reaction Temperature | 50-100°C, then reflux | Not explicitly stated | [1] |
| Workup Solvent | Dichloroethane | Toluene | [1],[2] |
| Purification | Activated Carbon | Activated Carbon | [1],[2] |
| Reported Yield | 80% | 84% (at 100 kg scale) | [1],[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Adapted from ChemicalBook.[1]
-
Reaction Setup: In a four-necked flask equipped with a thermometer, condenser, and stirrer, add 260 g of 5-nitrouracil.
-
Reagent Addition: Add 1000 g of phosphorus oxychloride to the flask.
-
Heating and Catalyst Addition: Raise the temperature to 50°C. While controlling the temperature between 50°C and 100°C, add 25 g of DMF.
-
Reflux: After the addition of DMF, bring the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the reaction until the product content in the gas phase is 95% or more.
-
POCl₃ Removal: Once the reaction is complete, recover the excess phosphorus oxychloride under reduced pressure until a solid precipitates.
-
Workup:
-
Cool the reaction mixture.
-
Add 600 g of dichloroethane and stir for 10 minutes.
-
Pour the mixture into 500 g of ice water and stir to separate the layers.
-
-
Purification:
-
To the dichloroethane layer, add 10 g of activated carbon.
-
Heat to 50-70°C and stir for 10-30 minutes.
-
Filter the mixture.
-
Dry the filtrate with 20 g of anhydrous sodium sulfate.
-
-
Isolation: Recover the dichloroethane by distillation under reduced pressure to obtain the final product.
Visualizations
References
Controlling regioselectivity in reactions of 2,4-Dichloro-5-nitropyrimidine
This guide provides troubleshooting advice and frequently asked questions for researchers working with 2,4-dichloro-5-nitropyrimidine. The content is designed to help control regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for SNAr reactions with this compound?
A1: For most nucleophilic aromatic substitution reactions on this compound, the substitution preferentially occurs at the C4 position.[1][2] This is because the electron-withdrawing nitro group at the C5 position provides greater stabilization to the Meisenheimer intermediate formed during an attack at C4.[3] The negative charge can be effectively delocalized onto the nitro group, making this pathway kinetically favored.[3]
Q2: How can I achieve selective substitution at the C2 position?
A2: Excellent C2 selectivity can be achieved by using tertiary amine nucleophiles.[1][2][4] The reaction proceeds through an in-situ N-dealkylation of an intermediate, resulting in the product that formally corresponds to a reaction with a secondary amine at the C2 position.[1][2][4] This method significantly expands the range of accessible pyrimidine (B1678525) structures.[1][2]
Q3: My reaction is producing a mixture of C2 and C4 substituted products. What factors might be causing this lack of selectivity?
A3: A lack of selectivity in these reactions can be influenced by several factors. While the general rule of C4 preference for primary/secondary amines and C2 for tertiary amines is strong, deviations can occur.[1][5] The electronic properties of the pyrimidine ring play a significant role; for instance, an electron-donating group at the C6 position can enhance reactivity at the C2 position.[5][6] Additionally, steric hindrance around the C4 position could potentially favor C2 attack.[5][7] It is also crucial to ensure the purity of your starting materials, as contamination could lead to side reactions.
Q4: Are there alternatives to SNAr reactions for functionalizing the C2 position?
A4: Yes, palladium-catalyzed cross-coupling reactions have been developed that show unusual C2-selectivity.[8][9] Specifically, using palladium precatalysts with bulky N-heterocyclic carbene ligands can effectively direct C-S coupling to the C2 position with thiols.[8][9] This approach is a powerful alternative when traditional SNAr methods are not suitable.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no C4-selectivity with a primary or secondary amine. | The nucleophile might be too bulky, sterically hindering attack at C4. | Consider a less sterically hindered amine. Ensure the reaction temperature is appropriate, as higher temperatures can sometimes reduce selectivity. |
| Reaction with a tertiary amine yields the C4-substituted product. | The expected N-dealkylation mechanism may not be occurring efficiently. | Verify the reaction conditions, including solvent and temperature, as reported in the literature for C2-selective amination.[1] Ensure the tertiary amine is of high purity. |
| Low overall yield for a C4-selective reaction. | The reaction conditions (temperature, base, solvent) may not be optimal. The nucleophile may be degrading under the reaction conditions. | Screen different bases (e.g., triethylamine, potassium carbonate) and solvents (e.g., acetonitrile, ethanol).[10] Running the reaction at a lower temperature for a longer duration might improve the yield. |
| Formation of di-substituted product instead of mono-substituted. | The reaction conditions are too harsh, or an excess of the nucleophile is being used. | Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents).[10] Perform the reaction at a lower temperature and carefully monitor its progress by TLC to stop it once the starting material is consumed. |
Data Presentation: Regioselectivity with Amine Nucleophiles
| Nucleophile Type | Representative Nucleophile | Position of Substitution | Typical Conditions | C4:C2 Ratio | Reference |
| Secondary Amine | Diethylamine | C4 | Chloroform (B151607), iPrNEt, 40°C | >9:1 | [3] |
| Tertiary Amine | Triethylamine | C2 | CHCl₃, 1 h, room temp. | Excellent C2 selectivity | [1] |
| Tertiary Amine | N,N-dibenzylmethylamine | C2 | CHCl₃, 1 h, room temp. | 84% yield (C2 product) | [4] |
| Primary Amine | Cyclopentylamine | C4 | Acetonitrile, Triethylamine, Room Temp. | Predominantly C4 | [3] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination (Secondary Amine)
This protocol is adapted from procedures for analogous 5-nitropyridine systems and demonstrates selective substitution at the C4 position.[3]
Materials:
-
This compound
-
Secondary amine (e.g., diethylamine, 1.1 equiv.)
-
Diisopropylethylamine (iPrNEt₂, 2.0 equiv.)
-
Anhydrous Chloroform (CHCl₃)
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Add the secondary amine (1.1 equiv.) to the solution.
-
Add diisopropylethylamine (2.0 equiv.) to the reaction mixture.
-
Stir the reaction at 40°C and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by extracting with ethyl acetate (B1210297) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product using silica (B1680970) gel column chromatography to obtain the 4-amino-2-chloro-5-nitropyrimidine derivative.
Protocol 2: General Procedure for C2-Selective Amination (Tertiary Amine)
This protocol is based on the C2-selective amination using tertiary amines.[1]
Materials:
-
This compound
-
Tertiary amine (e.g., triethylamine, 2.5 equiv.)
-
Anhydrous Chloroform (CHCl₃)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous chloroform.
-
Add the tertiary amine (2.5 equiv.) to the solution at room temperature.
-
Stir the mixture for 1 hour. The reaction is typically fast.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Upon completion, concentrate the mixture under vacuum.
-
Purify the residue by silica gel column chromatography to isolate the 2-amino-4-chloro-5-nitropyrimidine product.
Visualizations
Caption: Decision workflow for controlling regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing 2,4-Dichloro-5-nitropyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 2,4-Dichloro-5-nitropyrimidine. Adherence to these protocols is crucial for ensuring experimental success and maintaining the integrity of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored?
A1: Due to its high sensitivity to moisture, this compound requires stringent storage conditions to prevent degradation. It should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1][2] The recommended storage temperature is in a freezer at or below -20°C.[1][2] It is crucial to keep the compound away from water and humid environments.
Q2: What are the visible signs of degradation of this compound due to moisture?
A2: While fresh this compound is a yellow solid, exposure to moisture can lead to its decomposition.[3] Visual signs of degradation may include a change in color, clumping of the powder, or the appearance of a more oily or liquid consistency, especially given its low melting point (28-32 °C). Any noticeable deviation from a free-flowing yellow powder should be considered a potential indicator of hydrolysis.
Q3: What are the likely hydrolysis products of this compound?
Q4: Can I handle this compound on an open lab bench?
A4: It is strongly recommended to handle this compound in a controlled environment to minimize exposure to atmospheric moisture. A glove box with a dry inert atmosphere is the ideal setting. If a glove box is unavailable, work should be conducted swiftly in a fume hood with low humidity, and the container should be kept closed as much as possible.
Q5: What solvents are compatible with this compound?
A5: this compound is slightly soluble in chloroform (B151607) and methanol.[3] When using any solvent, it is critical to use anhydrous grades and handle them under an inert atmosphere to prevent introducing moisture into the reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no reactivity in a reaction | Degradation of this compound due to moisture exposure. | - Use a fresh, properly stored vial of the reagent.- Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques). |
| Inconsistent results between experiments | Variable moisture content in the this compound reagent or reaction setup. | - Standardize the handling procedure for the reagent, minimizing its exposure to air.- If possible, quantify the water content of the solvent using Karl Fischer titration before use. |
| Formation of unexpected byproducts | Hydrolysis of this compound leading to side reactions. | - Confirm the identity of byproducts using analytical techniques like LC-MS or NMR.- If hydrolysis products are suspected, rigorously dry all reaction components and the reaction vessel. |
| Solid reagent appears clumpy or discolored | The reagent has been compromised by moisture. | - Discard the reagent and use a new, unopened container.- Review storage and handling procedures to prevent future occurrences. |
Experimental Protocols
Protocol 1: Weighing and Dispensing this compound
This protocol outlines the recommended procedure for accurately weighing and dispensing the moisture-sensitive reagent.
Materials:
-
This compound in its original sealed container
-
Analytical balance
-
Glove box with an inert atmosphere (e.g., nitrogen or argon)
-
Spatula
-
Weighing paper or a pre-dried vial
-
Dessicator
Procedure:
-
Transfer the sealed container of this compound and all necessary equipment (spatula, weighing paper/vial) into the antechamber of a glove box.
-
Purge the antechamber with inert gas as per the glove box operating instructions.
-
Move the items into the main chamber of the glove box.
-
Allow the container of this compound to equilibrate to the temperature inside the glove box before opening to prevent condensation.
-
Tare the analytical balance with the weighing paper or pre-dried vial.
-
Carefully open the container of this compound.
-
Using a clean, dry spatula, quickly transfer the desired amount of the powder onto the weighing paper or into the vial.
-
Record the weight.
-
Immediately and securely seal the main container of this compound.
-
If the dispensed reagent is not for immediate use, store it in a tightly sealed vial within a desiccator inside the glove box.
-
If a glove box is not available, place a container with a desiccant inside the balance chamber to minimize ambient moisture.[4] Work quickly and recap the reagent bottle immediately after dispensing.
Protocol 2: General Procedure for a Reaction Using this compound
This protocol provides a general workflow for using the reagent in a chemical synthesis.
Materials:
-
Oven-dried glassware (e.g., round-bottom flask, condenser)
-
Septa
-
Needles and syringes
-
Inert gas source (e.g., nitrogen or argon line with a bubbler)
-
Anhydrous solvent
-
Other reactants
Procedure:
-
Assemble the oven-dried glassware while still hot and immediately place it under a positive pressure of inert gas. Allow the glassware to cool to room temperature under the inert atmosphere.
-
Weigh the required amount of this compound following Protocol 1 and add it to the reaction flask under a stream of inert gas.
-
Add any other solid reagents to the flask.
-
Seal the flask with a septum.
-
Using a dry syringe, transfer the anhydrous solvent to the reaction flask.
-
Add any liquid reagents via syringe.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Upon completion, quench and work up the reaction as required by the specific synthetic procedure, being mindful that subsequent steps may also require anhydrous conditions.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyrimidine versus other Dihalopyrimidines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, dihalopyrimidines are pivotal building blocks for the construction of a vast array of biologically active molecules. Their utility lies in the sequential and regioselective displacement of the halogen atoms via nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse functional groups. This guide provides an objective, data-driven comparison of the reactivity of 2,4-dichloro-5-nitropyrimidine against other dihalopyrimidines, with a focus on providing actionable insights for synthetic planning.
Executive Summary
This compound is a highly activated dihalopyrimidine derivative. The presence of a strong electron-withdrawing nitro group at the C5 position significantly influences its reactivity and regioselectivity in SNAr reactions compared to unsubstituted dihalopyrimidines like 2,4-dichloropyrimidine (B19661).
-
Enhanced Reactivity at C4: The C5-nitro group strongly activates the C4 position for nucleophilic attack, leading to high yields and excellent regioselectivity for C4 substitution with primary and secondary amines.
-
Unique C2 Selectivity with Tertiary Amines: A notable exception to the C4 preference is the reaction of this compound with tertiary amines, which proceeds with high selectivity at the C2 position through an in-situ dealkylation mechanism.
-
General Reactivity of Dihalopyrimidines: In the absence of a C5-nitro group, 2,4-dichloropyrimidine still exhibits a preference for C4 substitution, though the activation is less pronounced. The regioselectivity can be influenced by substituents and reaction conditions.
Comparative Reactivity and Regioselectivity
The regioselectivity of nucleophilic attack on 2,4-dihalopyrimidines is primarily governed by the electronic stabilization of the Meisenheimer intermediate. Attack at the C4 position is generally favored due to more effective delocalization of the negative charge by the ring nitrogen atoms.[1][2]
The introduction of a nitro group at the C5 position of 2,4-dichloropyrimidine dramatically enhances the electrophilicity of the pyrimidine (B1678525) ring, particularly at the C4 position, which is para to the nitro group. This results in a more stable Meisenheimer intermediate upon nucleophilic attack at C4, thus leading to a strong preference for C4 substitution with most nucleophiles.[3]
However, an interesting and synthetically useful reversal of regioselectivity is observed with tertiary amines. The reaction of this compound with tertiary amines leads to selective substitution at the C2 position.[3]
Data Presentation
Table 1: Regioselective C2-Amination of this compound with Tertiary Amines
The following data, adapted from Lee et al. (2015), illustrates the C2-selective amination of this compound with various tertiary amines.
| Entry | Tertiary Amine | Product | Yield (%) |
| 1 | Triethylamine (B128534) | 4-Chloro-N,N-diethyl-5-nitropyrimidin-2-amine | 91 |
| 2 | N-Ethyldiisopropylamine | 4-Chloro-N-ethyl-N-isopropyl-5-nitropyrimidin-2-amine | 80 |
| 3 | N-Methylmorpholine | 4-Chloro-N-methyl-5-nitropyrimidin-2-amine | 85 |
| 4 | N-Methylpiperidine | 4-Chloro-N-methyl-5-nitropyrimidin-2-amine | 88 |
| 5 | N,N-Dimethylcyclohexylamine | 4-Chloro-N,N-dimethyl-5-nitropyrimidin-2-amine | 15 |
| 6 | N,N-Dibenzylmethylamine | 4-Chloro-N-benzyl-N-methyl-5-nitropyrimidin-2-amine | 84 |
Reaction Conditions: this compound (1 equiv.), tertiary amine (5 equiv.), CHCl3, 1 h, room temperature.
Table 2: Comparative C4-Amination of 2,4-Dichloropyrimidine with Secondary Amines
The following table presents representative data for the C4-selective amination of 2,4-dichloropyrimidine. It is important to note that this data is not from a direct side-by-side comparison with this compound under identical conditions but serves to illustrate the general reactivity of the unsubstituted scaffold.
| Entry | Secondary Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(2-Chloro-6-phenylpyrimidin-4-yl)morpholine | 95 |
| 2 | Piperidine | 1-(2-Chloro-6-phenylpyrimidin-4-yl)piperidine | 92 |
| 3 | N-Methylaniline | N-(2-Chloro-6-phenylpyrimidin-4-yl)-N-methylaniline | 97 |
Reaction Conditions: 6-Aryl-2,4-dichloropyrimidine (1 equiv.), amine (1.2 equiv.), Pd(OAc)2/dppb (1 mol%), LiHMDS (1.3 equiv.), THF, 5 min, room temperature. Data adapted from a study on 6-aryl-2,4-dichloropyrimidines, which are expected to have similar reactivity at the C4 position to the parent 2,4-dichloropyrimidine.
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination of this compound with a Secondary Amine
This protocol describes a typical procedure for the selective substitution at the C4 position of this compound using a secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine)
-
Triethylamine (Et3N)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous acetonitrile.
-
To the stirred solution, add the secondary amine (1.1 equiv.) followed by triethylamine (2.0 equiv.).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the 4-amino-2-chloro-5-nitropyrimidine derivative.
Protocol 2: General Procedure for C2-Selective Amination of this compound with a Tertiary Amine
This protocol outlines the C2-selective amination using a tertiary amine, leading to a dealkylated product.
Materials:
-
This compound
-
Tertiary amine (e.g., triethylamine)
-
Anhydrous chloroform (B151607) (CHCl3)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous chloroform in a round-bottom flask.
-
Add the tertiary amine (5.0 equiv.) to the solution at room temperature.
-
Stir the mixture for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to afford the 2-amino-4-chloro-5-nitropyrimidine product.
Mandatory Visualization
The regioselectivity of the amination of this compound is highly dependent on the nature of the amine nucleophile. The following diagrams illustrate these divergent synthetic pathways.
Caption: Regioselective amination pathways of this compound.
Caption: General experimental workflow for SNAr amination of dihalopyrimidines.
References
A Comparative Analysis of 2,4-Dichloro-5-nitropyrimidine and 2,4-dichloro-5-nitropyridine for Synthetic Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate heterocyclic building block is a critical decision that dictates the efficiency and outcome of a synthetic strategy. This guide provides a detailed, objective comparison of two highly versatile, yet distinct, intermediates: 2,4-dichloro-5-nitropyrimidine and 2,4-dichloro-5-nitropyridine (B33049). We will explore their physicochemical properties, comparative reactivity in nucleophilic aromatic substitution, and applications, supported by experimental protocols and data.
Introduction
This compound and 2,4-dichloro-5-nitropyridine are pivotal intermediates in the synthesis of a wide array of biologically active molecules. Their utility is rooted in a shared structural motif: a six-membered heteroaromatic ring bearing two reactive chlorine atoms and a potent electron-withdrawing nitro group. This arrangement activates the chlorine atoms toward nucleophilic aromatic substitution (SNAr), enabling the sequential and regioselective introduction of diverse functional groups.[1][2][3][4]
The fundamental difference lies in their core structure—a pyrimidine (B1678525) ring with two nitrogen atoms versus a pyridine (B92270) ring with one. This seemingly subtle distinction has significant implications for their reactivity and the synthetic pathways they enable. This guide aims to elucidate these differences to aid in the rational selection of the optimal scaffold for specific research and development goals.
Physicochemical Properties: A Side-by-Side Comparison
A summary of the key physicochemical properties for both compounds is presented below. These characteristics are fundamental for planning experimental setups, including solvent selection and reaction temperature.
| Property | This compound | 2,4-Dichloro-5-nitropyridine |
| Molecular Formula | C₄HCl₂N₃O₂ | C₅H₂Cl₂N₂O₂ |
| Molecular Weight | 193.98 g/mol | 192.99 g/mol |
| Appearance | Clear yellow liquid or low-melting solid; Yellow crystalline solid | Pale yellow to light brown crystalline solid |
| Melting Point | 28-32 °C | 42-46 °C |
| Boiling Point | 326 °C at 760 mmHg; 0.9 °C at 0.5 mmHg | 282.3 °C at 760 mmHg |
| Solubility | Sparingly soluble in water (1.0 g/L at 25°C); Soluble in chloroform, methanol | Poorly soluble in low-polarity solvents; Soluble in alcohol-based organic solvents |
| CAS Number | 49845-33-2 | 4487-56-3 |
Chemical Reactivity and Regioselectivity
The primary value of both compounds lies in their susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine and pyrimidine rings, amplified by the strong electron-withdrawing effect of the nitro group, facilitates the displacement of the chlorine atoms.[3][4]
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. The stability of this intermediate is the key determinant of both the reaction rate and its regioselectivity.[2]
Comparative Reactivity:
Regioselectivity:
The position of the initial nucleophilic attack is a critical consideration in synthetic design.
-
2,4-Dichloro-5-nitropyridine: Nucleophilic attack overwhelmingly and predictably occurs at the C4 position .[1][2] This is because the C4 position is para to the nitro group, allowing the negative charge in the Meisenheimer intermediate to be delocalized onto the nitro group's oxygen atoms, which provides superior resonance stabilization.[2]
-
This compound: The SNAr reaction of 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position also shows excellent selectivity for substitution at the C4 position with most common nucleophiles (e.g., secondary amines).[5][6] However, a notable exception exists: the use of tertiary amines as nucleophiles can lead to excellent C2 selectivity through an in-situ N-dealkylation mechanism.[1][5] This provides a unique synthetic route to C2-functionalized pyrimidines that is not typically observed with the pyridine analog.
Applications in Research and Development
Both scaffolds are instrumental in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical sectors.
| Application Area | This compound | 2,4-Dichloro-5-nitropyridine |
| Pharmaceuticals | Serves as a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors.[5][7] It has been studied for its role in developing compounds that interact with amines and epidermal growth factor (EGF) receptors.[7] | A crucial building block for numerous pharmaceutical agents, most notably in the development of small molecule kinase inhibitors for diseases like cancer and fibrosis.[3] It is a key precursor for inhibitors of Activin receptor-like kinase 5 (ALK5).[3] |
| Agrochemicals | Used as a building block for crop protection agents, exhibiting antimicrobial and herbicidal properties. | Acts as an intermediate in the synthesis of various herbicides and insecticides.[8] |
| Other Applications | Utilized in the solid-phase synthesis of diaminopurines. | Used in the production of specialty polymers, dyes, and pigments. |
Experimental Protocols
Below are representative experimental protocols for the regioselective nucleophilic substitution on each compound with an amine nucleophile.
Protocol 1: Selective C4-Amination of 2,4-Dichloro-5-nitropyridine
This protocol describes the synthesis of 4-(cyclopentylamino)-2-chloro-5-nitropyridine, demonstrating the typical C4 selectivity.[1]
Materials:
-
2,4-Dichloro-5-nitropyridine (1.0 equiv)
-
Cyclopentylamine (B150401) (1.0 equiv)
-
Triethylamine (B128534) (TEA) (2.0 equiv)
-
Anhydrous Acetonitrile (B52724) (CH₃CN)
-
Ethyl acetate (B1210297), Water, Brine
Procedure:
-
Under an inert atmosphere, dissolve 2,4-dichloro-5-nitropyridine (e.g., 2.0 mmol, 386 mg) in anhydrous acetonitrile (2 mL) in a round-bottom flask.[2]
-
In a separate flask, prepare a solution of cyclopentylamine (2.0 mmol, 170 mg) and triethylamine (4.0 mmol, 404 mg) in anhydrous acetonitrile (2 mL).[2]
-
Slowly add the amine/TEA solution to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature. A dark yellow solution will form.[2]
-
Stir the reaction mixture for 10-15 minutes, monitoring the consumption of starting material by Thin Layer Chromatography (TLC).[2]
-
Once the reaction is complete, remove the solvent under reduced pressure.[1]
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the organic layer under vacuum to yield the crude product.
-
If necessary, purify the product by silica (B1680970) gel column chromatography.[1]
Protocol 2: Selective C4-Amination of this compound
This protocol describes a typical C4-selective amination using a secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Diethylamine (B46881) (2.0 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water, Brine
Procedure:
-
Dissolve this compound (e.g., 10.0 mmol, 1.95 g) in dichloromethane (40 mL) in a round-bottom flask at room temperature.[5]
-
Add diethylamine (20.0 mmol) dropwise to the solution. The reaction is typically fast.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(diethylamino)-2-chloro-5-nitropyrimidine.
-
Purify the product by column chromatography as needed.
Application in Signaling Pathway Inhibition: ALK5
A prominent application of these scaffolds is the synthesis of kinase inhibitors. 2,4-Dichloro-5-nitropyridine, in particular, is a key starting material for inhibitors of the ALK5 kinase, a TGF-β type I receptor.[3] The TGF-β/ALK5 signaling pathway is crucial in cell growth and differentiation and is implicated in diseases like cancer and fibrosis.[3]
Conclusion
Both this compound and 2,4-dichloro-5-nitropyridine are highly valuable and activated scaffolds for organic synthesis. The choice between them should be guided by the specific synthetic goal.
-
Choose 2,4-dichloro-5-nitropyridine for predictable and robust C4-selective substitutions . Its well-defined regioselectivity makes it a reliable building block for constructing 4-substituted-2-chloro-5-nitropyridine derivatives, which are common precursors in medicinal chemistry.[1]
-
Choose this compound when higher reactivity is desired or when C2-functionalization is the goal. The ability to control regioselectivity based on the choice of nucleophile (e.g., secondary vs. tertiary amines) offers unique synthetic flexibility that expands the accessible chemical space.[1][5]
Ultimately, a thorough understanding of the subtle yet significant differences in their reactivity profiles allows researchers to leverage these powerful intermediates to their full potential, accelerating the discovery and development of novel chemical entities.
References
Comparing the efficacy of different catalysts for Suzuki coupling of 2,4-dichloropyrimidines
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in medicinal chemistry for the synthesis of substituted pyrimidines, which are core scaffolds in numerous pharmaceuticals. The choice of catalyst is critical for achieving high efficacy and regioselectivity in the coupling of 2,4-dichloropyrimidines. This guide provides an objective comparison of various palladium catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their synthetic needs.
The regioselectivity of Suzuki coupling on 2,4-dichloropyrimidines is predominantly governed by the higher electrophilicity of the C4 position, leading to preferential C4-arylation.[1][2] The catalyst system, including the palladium source and ligands, plays a crucial role in modulating reactivity and achieving high yields.
Performance Comparison of Palladium Catalysts
The efficacy of different palladium catalysts for the mono-arylation of 2,4-dichloropyrimidine (B19661) is summarized below. The data highlights the performance of various catalytic systems under optimized conditions.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Loading (mol%) | Ref. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O (2:1) | 100 (MW) | 15 min | 81 | 0.5 | [1] |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 h | - | 4 | [3] |
| PdCl₂(PPh₃)₂ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 h | - | 4 | [3] |
| [Pd(IPr)(cinnamyl)Cl] | IPr | K₂CO₃ | 1,4-Dioxane | RT | 24 h | - | 3 | [3] |
| Pd-PEPPSI-IPent | IPent | - | - | - | - | C4 selective | - | [4] |
*Yields are for the C4-monosubstituted product. Data for Pd(OAc)₂/PPh₃, PdCl₂(PPh₃)₂, and [Pd(IPr)(cinnamyl)Cl] are for general chloropyrimidines and adaptable for 2,4-dichloropyrimidine.[3] The Pd-PEPPSI-IPent catalyst is noted for its high C4 selectivity.[4]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of synthetic procedures. The following are representative experimental protocols for the Suzuki coupling of 2,4-dichloropyrimidine.
Protocol 1: Microwave-Assisted Suzuki Coupling with Pd(PPh₃)₄[1][2][3]
This protocol is optimized for a rapid and efficient reaction using microwave irradiation.
Reaction Setup:
-
To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).
-
Purge the mixture with argon for 10 minutes.
-
Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).
Microwave Irradiation:
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes.
Work-up:
-
After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: C4-Selective Suzuki Coupling with a Pd/IPr Catalytic System[3]
This procedure is based on the use of an N-heterocyclic carbene (NHC) ligand for selective coupling.
Reaction Setup (in a glovebox):
-
To a vial, add the 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.55 mmol), and K₂CO₃ (1.0 mmol).
-
Add the Pd/IPr catalyst (e.g., [Pd(IPr)(cinnamyl)Cl], 3 mol%) and 1,4-dioxane (1.0 mL).
Reaction Conditions:
-
Seal the vial and stir the mixture at room temperature for 24 hours.
Work-up and Analysis:
-
Quench the reaction with water and extract with an organic solvent.
-
Analyze the crude product by GC-MS or ¹H NMR to determine the regioselectivity and yield.
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Researcher's Guide to Validating Regioselective Substitution on the Pyrimidine Ring
For researchers, scientists, and drug development professionals, the precise functionalization of the pyrimidine (B1678525) scaffold is a cornerstone of modern medicinal chemistry. The regioselectivity of substitution reactions on the pyrimidine ring dictates the ultimate biological activity and pharmacological profile of novel compounds. This guide provides a comparative overview of common methods for regioselective substitution and details the critical analytical techniques for validating these reactions, supported by experimental data and protocols.
The pyrimidine ring, a core component of nucleobases like cytosine, thymine, and uracil, is a privileged scaffold in drug discovery, appearing in a wide array of therapeutics with anticancer, antiviral, and anti-inflammatory properties.[1][2] The ability to selectively introduce substituents at the C2, C4, C5, or C6 positions is paramount for tuning the molecule's efficacy and safety. This guide will explore the common strategies to achieve regioselectivity and the essential analytical methods to confirm the desired isomeric products.
Strategies for Regioselective Substitution: A Comparative Overview
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a primary strategy for its functionalization.[3][4] The regioselectivity of these reactions is influenced by the electronic properties of the ring and the nature of the substituents and incoming nucleophiles.
A common approach involves the use of di- or tri-chlorinated pyrimidines as starting materials. The differential reactivity of the chlorine atoms at various positions allows for sequential and regioselective substitutions. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[5] However, this selectivity can be modulated by the reaction conditions and the nature of the nucleophile.
One effective strategy to achieve high regioselectivity is the use of precursors with distinct leaving groups. For example, 2-chloro-4-(phenylthio)pyrimidine (B1628817) can be synthesized from 2,4-dichloropyrimidine (B19661) and subsequently used to direct nucleophilic substitution to either the C2 or C4 position by carefully choosing the reaction conditions.[2]
Another powerful method for regioselective functionalization involves directed metalation, where a directing group guides the deprotonation and subsequent electrophilic trapping at a specific position on the pyrimidine ring.[6]
The following diagram illustrates the general concept of nucleophilic aromatic substitution on a dichlorinated pyrimidine.
Caption: General pathways for regioselective substitution on 2,4-dichloropyrimidine.
Validation of Regioselectivity: A Multi-Technique Approach
Confirming the precise position of substitution on the pyrimidine ring is a critical step that requires a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information to build a comprehensive picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including both ¹H and ¹³C NMR, is arguably the most powerful tool for the routine determination of regiochemistry in substituted pyrimidines.[1][7][8][9][10] The chemical shifts and coupling constants of the protons and carbons on the pyrimidine ring are highly sensitive to the electronic environment, which is directly influenced by the nature and position of the substituents.
Key Observables in NMR for Regioselectivity Determination:
-
¹H NMR Chemical Shifts: The protons on the pyrimidine ring (H2, H4, H5, H6) have characteristic chemical shift ranges. Substitution at a particular position will lead to the disappearance of the corresponding proton signal and will influence the chemical shifts of the remaining protons.
-
¹H-¹H Coupling Constants: The coupling between adjacent protons (e.g., J₅,₆) can provide valuable structural information.
-
¹³C NMR Chemical Shifts: The chemical shifts of the pyrimidine ring carbons are also diagnostic of the substitution pattern.
-
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule, thereby confirming the site of substitution.
The following diagram illustrates a typical workflow for validating regioselectivity using various analytical techniques.
Caption: A typical experimental workflow for the validation of regioselective substitution.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the synthesized compound, confirming that the substitution reaction has occurred.[1][8][11] High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition. While MS alone cannot typically distinguish between regioisomers, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) can sometimes provide clues about the substitution pattern.
X-ray Crystallography
For an unambiguous and definitive determination of the molecular structure, including the precise location of all substituents, single-crystal X-ray crystallography is the gold standard.[12][13][14][15][16] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[7][8][17] The presence of characteristic absorption bands can confirm the successful incorporation of a new substituent. For example, the appearance of a strong C=O stretching band would indicate the introduction of a carbonyl group. While not a primary technique for determining regioselectivity, it provides complementary information to support the overall structural assignment.
Data Comparison: Spectroscopic Signatures of Regioisomers
The following tables summarize hypothetical but representative spectroscopic data for two regioisomers of a substituted pyrimidine, highlighting the key differences that allow for their differentiation.
Table 1: ¹H NMR Data Comparison
| Proton | Regioisomer A (4-substituted) | Regioisomer B (2-substituted) |
| H-2 | δ 9.15 (s) | - |
| H-4 | - | δ 8.80 (d) |
| H-5 | δ 7.60 (d) | δ 7.55 (t) |
| H-6 | δ 8.85 (d) | δ 8.75 (d) |
Table 2: ¹³C NMR Data Comparison
| Carbon | Regioisomer A (4-substituted) | Regioisomer B (2-substituted) |
| C-2 | δ 158.0 | δ 165.0 (substituted) |
| C-4 | δ 168.0 (substituted) | δ 157.5 |
| C-5 | δ 120.5 | δ 121.0 |
| C-6 | δ 155.0 | δ 154.5 |
Experimental Protocols
General Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
2D NMR Acquisition (if necessary): If the one-dimensional spectra are ambiguous, acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivities.
-
Data Analysis: Process the spectra (Fourier transformation, phase correction, baseline correction) and integrate the proton signals. Analyze the chemical shifts, coupling constants, and correlations to assign the structure and confirm the regiochemistry.
General Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution into the mass spectrometer using an electrospray ionization (ESI) or other suitable ionization source.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the elemental composition. Compare the calculated mass with the theoretical mass of the expected product.
General Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[12]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the collected diffraction data. The final refined structure will provide the precise atomic coordinates.
The following signaling pathway diagram illustrates the importance of correct regiochemistry for a hypothetical kinase inhibitor.
Caption: Importance of regiochemistry for biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine - American Chemical Society [acs.digitellinc.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nano-ntp.com [nano-ntp.com]
- 10. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. abjar.vandanapublications.com [abjar.vandanapublications.com]
A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyrimidine in C-N Bond Formation
For researchers, scientists, and drug development professionals, the efficient formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis and medicinal chemistry. This guide provides a comparative benchmark of 2,4-dichloro-5-nitropyrimidine, a highly reactive building block, against conventional coupling reagents used in amide bond synthesis. The comparison will focus on the utility of this compound in nucleophilic aromatic substitution (SNAr) reactions and contrast this with the performance of common peptide coupling reagents.
Introduction to this compound
This compound is a versatile heterocyclic compound characterized by two reactive chlorine atoms and a strong electron-withdrawing nitro group. This electronic arrangement renders the pyrimidine (B1678525) ring highly susceptible to nucleophilic attack, making it an excellent substrate for SNAr reactions.[1][2] Its reactivity allows for the sequential and regioselective introduction of nucleophiles, particularly amines, to construct complex molecular architectures.[3] This has led to its widespread use in the synthesis of biologically active molecules, including kinase inhibitors.[3][4]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound as a coupling partner is in SNAr reactions to form C-N bonds. The nitro group at the 5-position strongly activates the C4 position for nucleophilic attack.[5] Consequently, reactions with primary and secondary amines predominantly result in substitution at the C4 position, leaving the C2-chloro group available for subsequent functionalization.[2][6]
Interestingly, the use of tertiary amines can invert this selectivity, leading to substitution at the C2 position through an in-situ N-dealkylation mechanism.[6] This unique reactivity provides a powerful tool for controlling regioselectivity in the synthesis of substituted pyrimidines.
The following table summarizes the performance of this compound in SNAr reactions with various amines.
| Amine Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Diethylamine | 4-(Diethylamino)-2-chloro-5-nitropyrimidine | iPrNEt, CHCl3, 40 °C, 3 h | >9:1 (regioselectivity) | [6][7] |
| Triethylamine | 2-(Ethylamino)-4-chloro-5-nitropyrimidine | CHCl3, rt, 1 h | 91 | [6] |
| N-methylmorpholine | 2-(Methylamino)-4-chloro-5-nitropyrimidine | CH2Cl2, rt, 1 h | 86 | [6] |
| N,N-dimethylcyclohexylamine | 4-(Cyclohexyl(methyl)amino)-2-chloro-5-nitropyrimidine & 2-(Dimethylamino)-4-chloro-5-nitropyrimidine | CH2Cl2, rt, 1 h | 33 & 15 | [8] |
| N,N-dibenzylmethylamine | 2-(Dibenzylamino)-4-chloro-5-nitropyrimidine | CH2Cl2, rt, 1 h | 84 | [8] |
Comparison with Conventional Peptide Coupling Reagents
In contrast to the direct C-N bond formation via SNAr with this compound, traditional peptide coupling reagents facilitate the formation of an amide bond between a carboxylic acid and an amine. These reagents are broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. Their efficacy is typically evaluated based on reaction speed, yield, and the extent of racemization of the amino acid substrate.[9][10]
The following table provides a qualitative and quantitative comparison of common peptide coupling reagents.
| Coupling Reagent | Class | Relative Reactivity | Crude Peptide Purity (%) | Racemization Level | Reference |
| HATU | Aminium/Uronium | Very High | 95 | Low | [10][11] |
| HBTU | Aminium/Uronium | Medium-High | 90 | Low | [10] |
| COMU | Aminium/Uronium | High | 94 | Low | [9][11] |
| PyBOP | Phosphonium | High | 92 | Low | [9] |
| DIC/Oxyma | Carbodiimide | Medium | 88 | Very Low | [9] |
| DCC/HOBt | Carbodiimide | Medium | 85 | Moderate | [9] |
Data for crude peptide purity and racemization are representative and can vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
This protocol outlines a general method for the reaction of this compound with an amine.
Materials:
-
This compound
-
Amine (primary, secondary, or tertiary)
-
Solvent (e.g., Dichloromethane, Chloroform)
-
Base (if required, e.g., Diisopropylethylamine)
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen solvent.
-
Add the amine (1.0-2.0 eq.) to the solution. If the amine salt is used, add a non-nucleophilic base (1.0-2.0 eq.).
-
Stir the reaction mixture at room temperature or elevated temperature as required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or an appropriate aqueous solution.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[6][8]
This protocol describes a standard method for amide bond formation using HATU.
Materials:
-
N-protected amino acid
-
C-protected amino acid or resin-bound amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
In a reaction vessel, dissolve the N-protected amino acid (1.0 eq.) and HATU (1.0 eq.) in DMF.
-
Add the C-protected amino acid or resin-bound amine (1.0 eq.) to the solution.
-
Add DIPEA (2.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the crude peptide.
-
Purify the peptide by chromatography if necessary.[10]
Visualizing Reaction Workflows and Signaling Pathways
The following diagram illustrates the distinct experimental workflows for C-N bond formation using this compound and a standard peptide coupling reagent.
Caption: Comparative experimental workflows for C-N bond formation.
Derivatives of this compound are valuable scaffolds in the development of kinase inhibitors. For instance, they are used in the synthesis of inhibitors targeting Activin receptor-like kinase 5 (ALK5), a key component of the TGF-β signaling pathway, which is implicated in diseases such as cancer and fibrosis.[3]
Caption: Inhibition of the ALK5 signaling pathway.
Conclusion
This compound is a highly reactive and versatile reagent for the formation of C-N bonds through nucleophilic aromatic substitution. Its predictable regioselectivity, which can be tuned by the choice of amine nucleophile, makes it a valuable tool in synthetic chemistry. While not a direct replacement for traditional peptide coupling reagents like HATU or PyBOP, which are designed for amide bond synthesis from carboxylic acids, this compound offers an efficient alternative for constructing C(aryl)-N bonds. The choice between these reagents is therefore dictated by the specific synthetic context: SNAr with this compound is ideal for building substituted pyrimidine cores, whereas peptide coupling reagents are the standard for assembling peptide chains. Understanding the distinct reactivity and applications of these reagents is crucial for the rational design of synthetic routes in drug discovery and development.
References
- 1. This compound | 49845-33-2 | FD09664 [biosynth.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
A Comparative Guide to Synthetic Routes Utilizing 2,4-Dichloro-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review and comparison of synthetic routes utilizing the versatile building block, 2,4-dichloro-5-nitropyrimidine. This compound is a key intermediate in the synthesis of a wide array of biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its reactivity, characterized by two chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr), allows for the strategic introduction of diverse functional groups. This document will delve into the regioselectivity of these reactions, present comparative data for different synthetic approaches, and provide detailed experimental protocols for key transformations.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound is largely dictated by the regioselectivity of nucleophilic substitution at the C2 and C4 positions. The presence of the electron-withdrawing nitro group at the 5-position significantly activates both chlorine atoms towards nucleophilic attack. However, the outcome of the reaction is highly dependent on the nature of the nucleophile, particularly with amines.
Substitution with Primary and Secondary Amines: The C4 Position Prevails
Experimental evidence consistently demonstrates a strong preference for nucleophilic attack by primary and secondary amines at the C4 position of this compound.[2][3] This regioselectivity is governed by the superior stability of the Meisenheimer intermediate formed during the reaction. When the nucleophile attacks the C4 position, the negative charge of the intermediate can be effectively delocalized onto the adjacent nitro group through resonance, leading to a more stable transition state and favoring the formation of the 4-substituted product.
Substitution with Tertiary Amines: A Shift to the C2 Position
In a notable exception to the general trend, the use of tertiary amines as nucleophiles can lead to excellent selectivity for substitution at the C2 position.[2][3] This reaction proceeds through an in situ N-dealkylation of an intermediate, ultimately yielding a product that corresponds to the formal reaction of a secondary amine at the C2 position. This alternative regioselectivity provides a valuable synthetic route to otherwise difficult-to-access 2-amino-4-chloro-5-nitropyrimidine derivatives.
Below is a diagram illustrating the competing pathways for nucleophilic aromatic substitution on this compound.
Comparison of Synthetic Routes: Amination Reactions
The following tables summarize the yields of various amination reactions with this compound, highlighting the regioselectivity based on the amine type.
Table 1: C4-Selective Amination with Secondary Amines
| Nucleophile (Secondary Amine) | Product | Yield (%) | Reference |
| Diethylamine | 2-Chloro-N,N-diethyl-5-nitropyrimidin-4-amine | 5:1:4 ratio of C4-product:C2-product:starting material | [3] |
Table 2: C2-Selective Amination with Tertiary Amines
| Nucleophile (Tertiary Amine) | Product | Yield (%) | Reference |
| N,N-Dibenzylmethylamine | N-Benzyl-4-chloro-N-methyl-5-nitropyrimidin-2-amine | 84 | [2] |
| N,N-Dibenzylethylamine | N-Benzyl-4-chloro-N-ethyl-5-nitropyrimidin-2-amine | 86 | [2] |
| N,N-Dimethylcyclohexylamine | 4-Chloro-N,N-dimethyl-5-nitropyrimidin-2-amine | 33 | [2] |
| Triethylamine (B128534) | 2-Chloro-N,N-diethyl-5-nitropyrimidin-4-amine | Not specified | [2] |
Alternative Synthetic Strategies
While nucleophilic aromatic substitution is the most common method for functionalizing this compound, other modern synthetic techniques offer alternative approaches to achieving regioselective amination.
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction can be applied to a wide range of dichlorinated pyridines and pyrimidines, often providing excellent regioselectivity under milder conditions than traditional SNAr reactions. While specific comparative data for this compound is not extensively documented, the Buchwald-Hartwig reaction represents a viable alternative for researchers seeking to explore a broader range of amine couplings or to overcome challenges associated with SNAr, such as base-sensitive substrates.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and its subsequent regioselective amination.
Synthesis of this compound from 5-Nitrouracil (B18501)
This procedure outlines the synthesis of the starting material, this compound.
-
Reactants: 5-Nitrouracil, Phosphorus oxychloride, N,N-dimethylaniline
-
Procedure:
-
To a stirred mixture of 5-nitrouracil (1.0 eq) in phosphorus oxychloride (excess), slowly add N,N-dimethylaniline (catalytic amount).
-
Heat the reaction mixture to 110 °C for several hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and carefully quench with ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford this compound. A reported yield for a similar procedure is 80%.
-
General Protocol for C4-Selective Amination with a Secondary Amine
This protocol is adapted from procedures for the analogous 2,4-dichloro-5-nitropyridine (B33049) and is expected to yield the C4-substituted product.
-
Reactants: this compound, Secondary Amine (e.g., diethylamine), Triethylamine (or another suitable base), Anhydrous solvent (e.g., acetonitrile (B52724) or THF).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
In a separate flask, prepare a solution of the secondary amine (1.0-1.2 eq) and triethylamine (2.0-3.0 eq) in the same anhydrous solvent.
-
Slowly add the amine/base solution to the stirred solution of this compound at room temperature.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 4-amino-2-chloro-5-nitropyrimidine derivative.
-
Below is a workflow diagram for a typical C4-selective amination experiment.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The regioselectivity of nucleophilic aromatic substitution can be effectively controlled by the choice of the amine nucleophile, with primary and secondary amines favoring substitution at the C4 position and tertiary amines favoring the C2 position. This predictable reactivity, coupled with the availability of alternative methods like the Buchwald-Hartwig amination, provides chemists with a powerful toolkit for the synthesis of diverse and complex nitrogen-containing heterocyclic compounds for applications in drug discovery and materials science. This guide provides a foundation for researchers to compare and select the most appropriate synthetic route for their specific target molecules.
References
A Cost-Benefit Analysis of 2,4-Dichloro-5-nitropyrimidine in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the synthesis of novel therapeutics demands careful consideration of starting materials, synthetic routes, and overall cost-effectiveness. The substituted pyrimidine (B1678525) scaffold is a cornerstone in many biologically active molecules, particularly in the development of kinase inhibitors.[1][2][3] Among the various pyrimidine-based building blocks, 2,4-Dichloro-5-nitropyrimidine stands out as a highly reactive and versatile intermediate. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, offering an objective comparison with viable alternatives, supported by experimental data and detailed protocols.
Executive Summary
This compound is a key intermediate in the synthesis of a variety of biologically active compounds due to its two reactive chlorine atoms, which can be sequentially substituted. However, its synthesis and use are not without challenges, including the cost of starting materials, potential for decomposition, and safety concerns associated with reagents like phosphorus oxychloride. This guide explores two primary alternatives for the synthesis of substituted pyrimidines and pyridines: the use of 2,4-dichloropyrimidine (B19661) followed by functionalization, and the application of modern cross-coupling methodologies such as the Buchwald-Hartwig amination. The analysis focuses on providing a clear comparison of costs, yields, safety, and environmental impact to aid researchers in making informed decisions for their large-scale synthesis campaigns.
Comparative Analysis of Synthetic Routes
The economic and practical feasibility of a large-scale synthesis hinges on a variety of factors beyond just the final product yield. The following tables provide a detailed comparison of the synthesis of this compound against its common alternatives.
Table 1: Cost Comparison of Starting Materials and Key Reagents
| Compound/Reagent | Role | Estimated Bulk Price (USD/kg) | Supplier Examples |
| 5-Nitrouracil (B18501) | Starting material for this compound | ~300 - 500 | Various chemical suppliers |
| Phosphorus Oxychloride | Chlorinating agent | ~5 - 10 | Industrial chemical suppliers |
| 2,4-Dichloropyrimidine | Alternative starting material | ~125 - 150 | Seema Biotech, Triumph Interchem, Chem-Impex[4][5][6] |
| Palladium(II) Acetate (B1210297) | Catalyst for Buchwald-Hartwig | ~57,600 - 65,200 | Apollo Scientific, Sigma-Aldrich, Strem[7][8] |
| XPhos | Ligand for Buchwald-Hartwig | ~25,300 - 28,000 | Chem-Impex, Sigma-Aldrich, Carl ROTH[9][10][11] |
Disclaimer: Prices are estimates based on publicly available data and are subject to change based on supplier, purity, and volume.
Table 2: Performance Comparison of Synthetic Methodologies
| Methodology | Key Reagents | Typical Yield (%) | Reaction Time | Throughput | Key Advantages | Key Disadvantages |
| Synthesis of this compound | 5-Nitrouracil, Phosphorus Oxychloride | 80-85% | 4-6 hours | Moderate | High reactivity of product for subsequent steps. | High cost of starting material; hazardous reagents; potential for product decomposition. |
| Synthesis via 2,4-Dichloropyrimidine | 2,4-Dichloropyrimidine, Amines/other nucleophiles | 70-95% (for subsequent substitution) | Varies (typically 2-12 hours) | High | Lower cost starting material; avoids nitration step. | May require harsher conditions for substitution compared to the nitro-activated analogue. |
| Buchwald-Hartwig Amination | Aryl halide, Amine, Palladium catalyst, Ligand, Base | 80-95% | 1-24 hours | High | Broad substrate scope; high functional group tolerance; milder conditions possible. | High cost of catalyst and ligand; potential for heavy metal contamination in the final product.[12][13][14] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol is adapted from established industrial processes.
Materials:
-
5-Nitrouracil (1.0 kg, 6.37 mol)
-
Phosphorus oxychloride (4.88 kg, 31.85 mol)
-
N,N-Dimethylaniline (0.1 kg, 0.82 mol)
-
Ice water
-
Activated carbon
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To a suitable reactor equipped with a mechanical stirrer, condenser, and thermometer, charge 5-nitrouracil and phosphorus oxychloride.
-
Heat the mixture to 110°C under a nitrogen atmosphere.
-
Slowly add N,N-dimethylaniline over 30 minutes, maintaining the temperature at 110-115°C.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by HPLC.
-
Upon completion, cool the reaction mixture to 50°C and slowly add toluene.
-
Carefully quench the reaction mixture by pouring it into ice water with vigorous stirring.
-
Separate the organic layer and wash with water and brine.
-
Treat the organic layer with activated carbon, stir for 30 minutes, and filter.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis of a 4-amino-substituted Pyrimidine using 2,4-Dichloropyrimidine
Materials:
-
2,4-Dichloropyrimidine (1.0 kg, 6.71 mol)
-
Desired primary or secondary amine (7.05 mol)
-
Triethylamine (B128534) (1.02 kg, 10.07 mol)
-
Isopropanol
Procedure:
-
In a reactor, dissolve 2,4-dichloropyrimidine in isopropanol.
-
Add the amine and triethylamine to the solution.
-
Heat the reaction mixture to reflux (around 80-90°C) and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the desired 4-amino-2-chloropyrimidine (B189420) derivative.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This is a general protocol that may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., a 2-chloropyrimidine (B141910) derivative) (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium(II) acetate (0.01 - 0.05 eq)
-
XPhos (0.02 - 0.10 eq)
-
Sodium tert-butoxide (1.5 - 2.0 eq)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reactor with the aryl halide, amine, sodium tert-butoxide, palladium(II) acetate, and XPhos.
-
Add anhydrous toluene or dioxane.
-
Heat the reaction mixture to 80-110°C and stir for 1-24 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
The utility of these pyrimidine building blocks is often demonstrated in their application as intermediates for pharmacologically active molecules. A prominent example is the synthesis of inhibitors targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway, specifically the Activin-like kinase 5 (ALK5).[15][16] Dysregulation of this pathway is implicated in fibrosis and cancer.
Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.
The synthesis of ALK5 inhibitors often involves a multi-step process, starting from a key pyrimidine intermediate.
Caption: General Synthetic Workflow for an ALK5 Inhibitor.
Safety and Environmental Considerations
A critical aspect of large-scale synthesis is the management of hazardous materials and the environmental impact of the process.
-
Phosphorus Oxychloride: This reagent is highly toxic, corrosive, and reacts violently with water, releasing hydrochloric acid and phosphoric acid.[17][18][19][20][21] Its use requires specialized handling procedures and equipment to mitigate risks of exposure and environmental contamination. The production of phosphorus oxychloride itself has environmental concerns.[17]
-
Buchwald-Hartwig Amination: While often employing milder conditions, this reaction uses palladium, a precious and heavy metal.[12] Strict regulations are in place to limit residual palladium in active pharmaceutical ingredients (APIs). The ligands can be complex and expensive to synthesize, and some common solvents like dioxane have significant environmental and health concerns.[12][22] The bases used, such as sodium tert-butoxide, are strong and require careful handling.
Conclusion and Recommendations
The choice between this compound and its alternatives for large-scale synthesis is a multifaceted decision that requires a careful balancing of cost, efficiency, and safety.
-
This compound is a highly valuable intermediate for accessing complex molecular architectures, particularly when the activating effect of the nitro group is beneficial for subsequent transformations. However, the high cost of its precursor, 5-nitrouracil, and the significant hazards associated with phosphorus oxychloride may render it less favorable for some applications, especially at a very large scale.
-
2,4-Dichloropyrimidine presents a more cost-effective and safer alternative as a starting point. While subsequent functionalization might require more forcing conditions due to the lack of the activating nitro group, the overall process may be more economical and environmentally benign.
-
Buchwald-Hartwig amination and other modern cross-coupling reactions offer unparalleled versatility and functional group tolerance. Despite the high initial cost of the catalyst and ligand, the efficiency and broad applicability can make it a superior choice for complex targets, and ongoing research is focused on developing more cost-effective and greener catalytic systems.[23]
For researchers and drug development professionals, a thorough process hazard analysis and a detailed cost analysis of the entire synthetic route are paramount. For many applications, exploring the use of 2,4-dichloropyrimidine as a starting material or investing in the development of an efficient Buchwald-Hartwig amination protocol could lead to significant long-term cost savings and a better safety and environmental profile compared to the use of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.indiamart.com [m.indiamart.com]
- 5. 2 4-Dichloropyrimidine Manufacturer,2 4-Dichloropyrimidine Supplier,Hyderabad,India [triumphinterchem.in]
- 6. chemimpex.com [chemimpex.com]
- 7. strem.com [strem.com]
- 8. 3375-31-3 Cas No. | Palladium(II) acetate | Apollo [store.apolloscientific.co.uk]
- 9. XPhos, 10 g, CAS No. 564483-18-7 | Non-chiral phosphine ligands | Phosphine Ligands | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]
- 10. chemimpex.com [chemimpex.com]
- 11. XPhos 0.98 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [sigmaaldrich.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. research.rug.nl [research.rug.nl]
- 15. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. lanxess.com [lanxess.com]
- 19. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989) [inchem.org]
- 21. nationalacademies.org [nationalacademies.org]
- 22. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 23. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Safe Disposal of 2,4-Dichloro-5-nitropyrimidine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of 2,4-Dichloro-5-nitropyrimidine is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step plan for the safe handling and disposal of this hazardous chemical, ensuring compliance with safety regulations and building trust in your laboratory's commitment to safety.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling to prevent harm to personnel and the environment. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[1][2] It is crucial to avoid releasing this substance into the environment, as it should not enter drains or water courses.[1][3] In the event of a fire, it may release toxic fumes, including carbon monoxide, nitrogen oxides, and hydrogen chloride gas.[1][3]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, wearing the appropriate personal protective equipment is mandatory.[4] All handling operations should be conducted in a certified chemical fume hood.[1]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are mandatory.[1] |
| Hand Protection | Wear compatible, chemical-resistant gloves, such as nitrile or neoprene.[4] |
| Body Protection | A fully-buttoned lab coat or other protective clothing is required.[1][4] |
| Respiratory Protection | If there is a risk of dust formation or aerosol generation, use a NIOSH-approved respirator (e.g., N95 dust mask).[1][2] |
Spill Response
In the event of a spill, contain the material and absorb it with an inert, dry material like sand or vermiculite.[1][5] Carefully collect the absorbed material, avoiding dust creation, and place it into a designated hazardous waste container.[1] The spill area should be cleaned and washed after the material has been completely removed.[1] For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted by professionals in accordance with all regulations.[1] The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this chemical waste.
-
Waste Collection and Segregation :
-
Container : Collect all waste, including contaminated materials like gloves and absorbent pads, in a designated, leak-proof, and chemically compatible container.[1][4]
-
Labeling : Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and indicate its hazards (e.g., "Toxic," "Irritant").[1]
-
Segregation : This waste is classified as halogenated organic waste and must be segregated from non-halogenated waste streams.[4] Do not mix with other chemical waste unless compatibility has been confirmed.[1] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][3]
-
-
Storage :
-
Disposal Request and Pickup :
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4]
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,4-Dichloro-5-nitropyrimidine
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 2,4-Dichloro-5-nitropyrimidine in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that poses several risks. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed, inhaled, or absorbed through the skin.[1] Under fire conditions, it can emit toxic fumes, including nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[1][2]
Due to these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye Protection : Chemical safety goggles or a face shield are required.[1][3]
-
Hand Protection : Wear compatible, chemical-resistant gloves. Always inspect gloves for integrity before use.[1][3]
-
Body Protection : A fully-buttoned laboratory coat or other protective clothing is necessary to prevent skin contact.[1][3]
-
Respiratory Protection : All handling operations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][2] If there is a risk of dust formation, a NIOSH-approved N95 dust mask or equivalent respirator should be used.[1]
Chemical Properties and Specifications
Key physical and chemical properties of this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₄HCl₂N₃O₂ | [1][4] |
| Molecular Weight | 193.98 g/mol | [1][4] |
| Appearance | Light yellow to yellow solid or powder | [5][6][7] |
| Melting Point | 28-32 °C | [5] |
| Boiling Point | 326 °C (at atmospheric pressure) | [1] |
| 0.9 °C (at 0.5 mmHg) | [5] | |
| Density | ~1.74 g/cm³ (at 20 °C) | [1][6] |
| Flash Point | >110 °C | [1][6] |
| Water Solubility | 1.0 g/L (at 25 °C) | [1] |
Operational Plan: Step-by-Step Handling Protocol
All procedures must be performed in a designated area, such as a chemical fume hood, and eyewash stations and safety showers must be readily accessible.[2]
-
Preparation :
-
Before beginning work, ensure all required PPE is correctly worn.
-
Confirm that the chemical fume hood is functioning properly.
-
Prepare all necessary equipment and reagents to minimize movement and potential for spills.
-
-
Handling :
-
In Case of Exposure or Spills :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[1][2]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical advice if irritation occurs.[1][2][8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Small Spills : Wearing appropriate PPE, sweep up the spilled material, place it in a sealed bag or container for waste disposal, and avoid raising dust. Ventilate the area and wash the spill site after the material has been collected.[1][3]
-
Large Spills : Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[3]
-
Caption: Workflow for handling this compound from preparation to disposal.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste, including unused this compound and any contaminated materials (e.g., gloves, absorbent pads, paper towels), in a designated, leak-proof, and sealable container that is chemically compatible.[3]
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Irritant," "Toxic").[3]
-
-
Segregation and Storage :
-
Do not mix this waste with other chemical waste streams.[3] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][2]
-
Store the sealed waste container in a cool, dry, and well-ventilated satellite accumulation area, away from heat or ignition sources.[3] Utilize secondary containment to prevent spills.[3]
-
-
Final Disposal :
References
- 1. This compound(49845-33-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound 97 49845-33-2 [sigmaaldrich.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound | 49845-33-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
